Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 4-(pyridin-3-ylmethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-4-6-13(7-5-12)16-10-11-3-2-8-15-9-11/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSILZUEFDYKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the In Vitro Exploratory Studies of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
This guide provides a comprehensive framework for the initial in vitro exploration of the novel chemical entity, Methyl 4-((pyridin-3-ylmethyl)amino)benzoate. As a molecule with structural motifs present in various bioactive compounds, a systematic, multi-tiered screening approach is essential to elucidate its potential therapeutic value. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.
Our approach is built on a foundation of scientific integrity, ensuring that each stage of the investigation is self-validating and grounded in established methodologies. We will progress from fundamental characterization and safety profiling to broad functional screening and initial mechanism of action studies.
Part 1: Foundational Characterization & Purity Assessment
Before any biological assessment, the identity, purity, and solubility of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate must be rigorously established. This non-negotiable first step ensures the reproducibility and validity of all subsequent in vitro data.
1.1. Physicochemical Properties
A summary of the known physicochemical properties of a related analogue, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, provides a useful reference point.[1][2][3][4][5][6]
| Property | Value | Source |
| Molecular Formula | C18H16N4O2 | [2][3][5] |
| Molecular Weight | 320.35 g/mol | [2][3] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Purity (via HPLC) | ≥99.0% | [1] |
| Boiling Point | 538.6±60.0 °C at 760 mmHg | [1] |
| Density | 1.3±0.1 g/cm³ | [1] |
1.2. Experimental Workflow: Compound Quality Control
This workflow ensures that the test compound is of sufficient quality for biological assays.
Caption: Workflow for assessing anti-inflammatory potential in vitro.
3.1.2. Experimental Protocol: Cytokine Measurement by ELISA
Objective: To quantify the inhibitory effect of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate on the production of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. [7]2. Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. [7]Include appropriate controls (vehicle, LPS-only, compound-only).
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant.
-
ELISA: Perform a quantitative sandwich ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the IC50 value for the inhibition of each cytokine by plotting the percentage of inhibition against the log of the compound concentration.
Kinase Inhibition Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. [8]Therefore, assessing the compound's ability to inhibit kinase activity is a critical step in modern drug discovery. [9]A universal, luminescence-based assay like the ADP-Glo™ Kinase Assay is ideal for initial screening as it measures the production of ADP, a common product of all kinase reactions. [8][10] 3.2.1. Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine if Methyl 4-((pyridin-3-ylmethyl)amino)benzoate inhibits the activity of a representative panel of kinases (e.g., a tyrosine kinase like Abl and a serine/threonine kinase like a CDK).
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Kinase Enzymes
-
Specific Kinase Substrates (e.g., peptide or protein)
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA) [10][11]* ATP (at a concentration near the Km for each kinase) [9]* Test Compound and a known kinase inhibitor (e.g., Staurosporine) as a positive control.
Procedure:
-
Kinase Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature or 30°C. [11]3. ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value for each kinase tested.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits 50% of the kinase's enzymatic activity. |
Part 4: Target Deconvolution and Mechanism of Action
If the primary screens yield positive "hits" (e.g., significant inhibition of inflammation or a specific kinase), the next logical step is to identify the direct molecular target(s).
4.1. Broad Kinase Profiling
If the compound shows activity in the initial kinase assay, a broader screen is warranted to understand its selectivity. Services like Eurofins' KinaseProfiler™ or Promega's panel screens can assess the compound's activity against hundreds of kinases. [8][12]This is crucial for identifying the primary target and assessing potential off-target effects that could lead to toxicity.
4.2. Receptor Binding Assays
The compound's structure may also suggest interaction with specific receptor families, such as G protein-coupled receptors (GPCRs). Radioligand binding assays are the gold standard for determining if a compound binds to a specific receptor and for quantifying its binding affinity (Ki). [13][14] 4.2.1. Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine if Methyl 4-((pyridin-3-ylmethyl)amino)benzoate binds to a specific receptor of interest (e.g., an adenosine receptor) and to calculate its binding affinity (Ki). [15] Procedure:
-
Reagent Preparation: Prepare a cell membrane preparation expressing the receptor of interest. [16]Prepare serial dilutions of the unlabeled test compound.
-
Assay Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-ligand, at a concentration near its Kd), and the serially diluted test compound. [14][15]3. Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature). [15]4. Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the unbound radioligand. [15]5. Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand. [15]6. Radioactivity Measurement: After drying the filters, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter. [15]7. Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This in-depth technical guide outlines a logical and robust strategy for the initial in vitro characterization of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate. By progressing from fundamental quality control and cytotoxicity assessment to broad functional screening and target deconvolution, researchers can efficiently and systematically evaluate the compound's therapeutic potential. The provided protocols, grounded in established and authoritative methodologies, offer a clear path for generating high-quality, reproducible data to inform future drug development efforts.
References
-
MTT Assay Protocol. (n.d.). Retrieved from [Link]
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
M. C. M. V., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(4), 227-36. Retrieved from [Link]
-
Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]
-
J. M. G., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Funct., 6(1), 133-9. Retrieved from [Link]
-
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]
-
K. B., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(24), 5937. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Role of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate in Nilotinib Production. Retrieved from [Link]
-
G. G., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Front. Cell Dev. Biol., 8, 102. Retrieved from [Link]
-
precisionFDA. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
R. M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Front. Chem., 11, 1119565. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]
-
M. J., et al. (2012). Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorg Med Chem Lett, 22(21), 6644-8. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
M. M., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Curr Protoc Pharmacol, 75, 1.10.1-1.10.16. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structure and biological activity of organotin derivatives with pyridylmethylthiobenzoic acid. Retrieved from [Link]
-
G. S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharm, 58(2), 119-29. Retrieved from [Link]
-
NextSDS. (n.d.). methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate. Retrieved from [Link]
-
K. A. A., et al. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. GSRS [precision.fda.gov]
- 3. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate [lgcstandards.com]
- 5. nextsds.com [nextsds.com]
- 6. Methyl 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate [lgcstandards.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This technical guide provides a comprehensive analysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate, a molecule of significant interest in medicinal chemistry. As a Senior Application Scientist, the following discourse is structured to deliver not just data, but a foundational understanding of the causality behind the numbers, ensuring a self-validating system of scientific integrity for professionals in the field.
This document will elucidate the exact mass and molecular weight of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate, detailing both the theoretical calculations and the experimental rationale for their determination. The distinction between these two crucial parameters is a cornerstone of analytical chemistry, influencing everything from reaction stoichiometry to high-resolution mass spectrometry analysis.
Core Molecular Attributes
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is a secondary amine and a methyl ester. Its structure is characterized by a central benzene ring substituted with a methyl ester group and a (pyridin-3-ylmethyl)amino group. This unique arrangement of aromatic and heterocyclic moieties underpins its chemical reactivity and potential biological activity.
| Identifier | Value | Source |
| Chemical Name | Methyl 4-((pyridin-3-ylmethyl)amino)benzoate | - |
| CAS Number | 353235-71-9 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |
Chemical Structure
The structural representation of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is fundamental to understanding its properties. The connectivity of the atoms can be unambiguously represented using the Simplified Molecular Input Line Entry System (SMILES) notation: COC(=O)c1ccc(NCc2cnccc2)cc1.
Caption: 2D structure of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate.
Molecular Weight vs. Exact Mass: A Critical Distinction
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse. However, for the discerning scientist, their distinct definitions are of paramount importance.
-
Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's atoms, considering the natural isotopic abundance of the elements. It is calculated using the standard atomic weights of the constituent elements as found on the periodic table. This value is crucial for stoichiometric calculations in chemical synthesis.
-
Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element. This value is of critical importance in high-resolution mass spectrometry, where it allows for the unambiguous determination of elemental composition.
Theoretical Calculation
The theoretical values for the molecular weight and exact mass of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate are derived from its molecular formula, C₁₄H₁₄N₂O₂.
2.1.1. Molecular Weight Calculation
To calculate the molecular weight, the atomic weights of the constituent elements are summed, taking into account the number of atoms of each element present in the molecule.
-
Carbon (C): 14 atoms × 12.011 u = 168.154 u
-
Hydrogen (H): 14 atoms × 1.008 u = 14.112 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Molecular Weight = 168.154 + 14.112 + 28.014 + 31.998 = 242.278 g/mol
2.1.2. Exact Mass Calculation
For the exact mass, the masses of the most abundant isotopes of each element are used.
-
Carbon (¹²C): 14 atoms × 12.000000 u = 168.000000 u
-
Hydrogen (¹H): 14 atoms × 1.007825 u = 14.10955 u
-
Nitrogen (¹⁴N): 2 atoms × 14.003074 u = 28.006148 u
-
Oxygen (¹⁶O): 2 atoms × 15.994915 u = 31.98983 u
Exact Mass = 168.000000 + 14.10955 + 28.006148 + 31.98983 = 242.105528 Da
Summary of Mass Data
| Parameter | Calculated Value | Units |
| Molecular Weight | 242.278 | g/mol |
| Exact Mass | 242.105528 | Da |
Experimental Determination: High-Resolution Mass Spectrometry
The theoretical exact mass is a cornerstone for the experimental verification of a compound's identity and purity. High-Resolution Mass Spectrometry (HRMS) is the definitive analytical technique for this purpose.
Rationale for HRMS
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, possess the capability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy (typically < 5 ppm). This level of precision allows for the differentiation of ions with very similar nominal masses but different elemental compositions.
Experimental Workflow
A generalized workflow for the determination of the exact mass of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate using HRMS is as follows:
Caption: A typical experimental workflow for exact mass determination by HRMS.
Step-by-Step Protocol:
-
Sample Preparation: A dilute solution of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is prepared in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote protonation.
-
Ionization: The sample solution is introduced into the mass spectrometer, and the analyte is ionized. Electrospray Ionization (ESI) is a common and gentle ionization technique for this type of molecule, which will primarily form the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The generated ions are guided into a high-resolution mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z) with high precision.
-
Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated. The m/z of the most intense peak corresponding to the [M+H]⁺ ion is determined. The experimentally measured exact mass is then calculated by subtracting the mass of a proton (1.007276 u).
The experimentally determined exact mass should align with the calculated theoretical exact mass within a narrow tolerance (e.g., ± 5 ppm), confirming the elemental composition and, by extension, the identity of the compound.
Conclusion
The precise determination of the exact mass and molecular weight of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is a fundamental prerequisite for its application in research and development. This guide has provided a comprehensive overview of the theoretical basis for these values and the experimental methodology for their verification. For the researcher, scientist, and drug development professional, a firm grasp of these principles is not merely academic but a practical necessity for ensuring the quality, purity, and identity of chemical entities. The application of these foundational concepts underpins the integrity and reproducibility of scientific endeavors in the pharmaceutical sciences.
References
- PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.
-
NextSDS. (n.d.). Methyl 4-((pyridin-3-ylMethyl)aMino)benzoate — Chemical Substance Information. Retrieved from a non-attributable public database.[1]
-
NextSDS. (n.d.). methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate. Retrieved from a non-attributable public database.[2]
Sources
The Pharmacokinetic Profile of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate Analogs: A Technical Guide for Drug Development Professionals
Foreword: Navigating the ADME Landscape of Pyridine-Containing Drug Candidates
In the intricate journey of drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile is paramount. This guide provides an in-depth technical exploration of the methodologies used to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of methyl 4-((pyridin-3-ylmethyl)amino)benzoate and its analogs. While specific pharmacokinetic data for this exact molecule remains limited in publicly accessible literature, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It outlines the critical experimental workflows and provides the scientific rationale necessary to elucidate the in vivo fate of this class of compounds. The pyridine moiety is a common feature in many approved drugs, often incorporated to enhance metabolic stability, permeability, and potency.[1] Therefore, a robust understanding of the pharmacokinetic nuances of novel pyridine-containing entities is essential for their successful clinical translation.
This guide is structured to provide not just procedural steps, but also the strategic thinking behind the experimental design, empowering researchers to generate high-quality, interpretable data. We will delve into the standard in vitro assays that form the bedrock of early ADME screening and then proceed to the in vivo studies that provide a holistic view of the compound's behavior in a biological system.
I. Foundational In Vitro Pharmacokinetic Profiling: The First Look at Metabolic Fate
The initial assessment of a drug candidate's metabolic stability is a critical filter in the discovery pipeline. These assays are designed to be rapid, cost-effective, and predictive of in vivo hepatic clearance.[2]
A. In Vitro Metabolic Stability: The Microsomal Stability Assay
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the microsomal fraction of hepatocytes, playing a central role. The microsomal stability assay is a cornerstone of in vitro ADME testing, providing a measure of a compound's susceptibility to Phase I metabolism.[3]
-
Why Liver Microsomes? Liver microsomes are a subcellular fraction rich in CYP enzymes, the major drivers of oxidative metabolism for a vast array of xenobiotics. Their use allows for a focused investigation of Phase I metabolic pathways.
-
The Role of NADPH: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes. Including an NADPH-regenerating system ensures sustained enzymatic activity throughout the incubation period.[4] Reactions are also run without NADPH as a negative control to assess non-enzymatic degradation.[3]
-
Time Points and Concentration: Multiple time points are crucial for accurately determining the rate of metabolism. The compound concentration is typically kept low (e.g., 1 µM) to be in the linear range of enzyme kinetics.[3]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[5]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[4]
-
Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.[4]
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the liver microsomes (final concentration typically 0.5 mg/mL) and phosphate buffer at 37°C.[3]
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[3]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[4]
-
Incubate the plate at 37°C with gentle shaking.[4]
-
-
Sample Collection and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[3]
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This step also precipitates the microsomal proteins.[6]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.[2]
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[2]
-
Caption: Workflow of the in vitro microsomal stability assay.
II. In Vivo Pharmacokinetic Characterization: The Whole-Body Perspective
While in vitro assays are invaluable for screening, in vivo studies in animal models are essential to understand the complete ADME profile of a drug candidate.[7] Rat is a commonly used species for initial pharmacokinetic studies due to its well-characterized physiology and cost-effectiveness.
A. In Vivo Pharmacokinetic Study in Rats
This study design typically involves administering the compound through both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[8]
-
Why Dual Routes of Administration? IV administration allows for the direct determination of systemic clearance and volume of distribution, as the entire dose enters the bloodstream.[9] Oral administration is crucial for assessing absorption and first-pass metabolism, which collectively determine the oral bioavailability.[7]
-
Fasting Animals: Animals are typically fasted overnight before oral dosing to minimize the variability in gastric emptying and food effects on drug absorption.[9]
-
Serial Blood Sampling: Collecting blood samples at multiple time points is necessary to construct a plasma concentration-time profile, from which the pharmacokinetic parameters are derived.[10]
-
Animal Preparation and Dosing:
-
Use adult male Sprague-Dawley rats (250-300g), acclimated for at least one week.[9]
-
For oral administration, fast the rats overnight with free access to water.[9]
-
Prepare the dosing formulation. For oral dosing, the compound can be formulated in a vehicle like 0.5% carboxymethylcellulose.[9] For IV administration, a solubilizing agent in saline may be required.[9]
-
Administer the compound via oral gavage or intravenous injection (e.g., via the tail vein). Record the exact time of dosing.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein.[9][10]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.
-
Process the plasma samples (e.g., by protein precipitation or solid-phase extraction) and analyze them using the validated LC-MS/MS method.[10]
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Area Under the Curve (AUC): Total drug exposure.[8]
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.[8]
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.[8]
-
Terminal Half-life (t½): The time required for the plasma concentration to decrease by half during the terminal elimination phase.[8]
-
Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): For oral administration.[8]
-
Oral Bioavailability (F%): (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
-
Caption: Predicted metabolic pathways for methyl 4-((pyridin-3-ylmethyl)amino)benzoate.
IV. Quantitative Data for Structurally Related Analogs
While specific pharmacokinetic data for the title compound is not available, examining data from structurally related compounds can provide valuable context.
| Compound | Species | Route | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| Methyl benzoate | Rat | - | 0.25 (in liver microsomes) | - | - | - | [11] |
| Ethyl benzoate | Rat | - | 0.20 (in liver microsomes) | - | - | - | [11] |
Note: The data for methyl and ethyl benzoate is from an in vitro liver microsomal stability assay and is presented as half-life in that system, not in vivo half-life.
V. Conclusion and Future Directions
This technical guide has provided a comprehensive framework for evaluating the pharmacokinetic properties of methyl 4-((pyridin-3-ylmethyl)amino)benzoate and its analogs. By employing the detailed in vitro and in vivo methodologies described, researchers can systematically characterize the ADME profile of this chemical series. The predictive metabolic pathways outlined, based on established biochemical transformations of pyridine, secondary amine, and benzoate ester motifs, offer a rational starting point for metabolite identification studies.
The critical next step for any drug discovery program involving this scaffold is the execution of these experiments to generate empirical data. This will enable a data-driven approach to structure-activity and structure-property relationship optimization, ultimately guiding the selection of candidates with favorable pharmacokinetic profiles for further development. The interplay between metabolic stability, absorption, and distribution will dictate the in vivo exposure and, consequently, the therapeutic efficacy and safety of these promising compounds.
VI. References
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Patsnap. (2026, March 5). Aromatic Compounds vs Pyridines: Biochemical Interactions. Patsnap Eureka. [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
Kaiser, J. P., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). protocols.io. Retrieved from [Link]
-
Guengerich, F. P. (2008). Mechanisms of cytochrome P450-catalyzed oxidations. ACS chemical biology, 3(12), 755–770. [Link]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical research in toxicology, 14(6), 611–650. [Link]
-
Kaiser, J. P., & Bollag, J. M. (1996). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Semantic Scholar. [Link]
-
Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]
-
Madariaga-Marcos, J., et al. (2021). Advances on the biosynthesis of pyridine rings. Synthetic and Systems Biotechnology, 6(3), 169-178. [Link]
-
MTT-SCS. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Jonen-Kern, R., et al. (1978). Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(4), 425-432. [Link]
-
Ashihara, H., & Crozier, A. (2012). Possible metabolic pathways of pyridine compounds in tea leaves estimated from the in situ metabolism of 14 C-precursors and enzyme activities assayed in vitro. ResearchGate. [Link]
-
Gunaratna, C., & Cregor, M. (2000). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations, 18(4), 153-157. [Link]
-
de Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific reports, 12(1), 2451. [Link]
-
precisionFDA. (n.d.). METHYL 4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)BENZOATE. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. [Link]
-
Musteata, F. M., & Pawliszyn, J. (2008). Blood sampling without blood draws for in vivo pharmacokinetic studies in rats. Journal of pharmaceutical and biomedical analysis, 47(4-5), 817–824. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 18). The Critical Role of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate in Nilotinib Production. [Link]
-
PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]
-
de Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. [Link]
-
Lynch, N. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]
-
Graber, M., et al. (2006). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Journal of molecular catalysis. B, Enzymatic, 40(3-4), 125–131. [Link]
-
NextSDS. (n.d.). methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate. Retrieved from [Link]
-
Deutsche Forschungsgemeinschaft. (2025, August 8). N‐Methylaniline. PUBLISSO. [Link]
-
Kumar, S., & S, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
-
Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & clinical pharmacology & toxicology, 98(4), 332–339. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021, July 18). Semantic Scholar. [Link]
-
Zhang, Y., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules (Basel, Switzerland), 27(19), 6598. [Link]
-
Quaglia, D., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of organic chemistry, 70(21), 8535–8538. [Link]
-
NextSDS. (n.d.). Methyl 4-((pyridin-3-ylMethyl)aMino)benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
-
Korlyukov, A. A., et al. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461. [Link]
-
Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. ResearchGate. [Link]
-
Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta crystallographica. Section E, Structure reports online, 64(Pt 4), o886. [Link]
-
Zheng, G., et al. (2015). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. Bioorganic & medicinal chemistry letters, 25(16), 3126–3130. [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[5][12]aphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of medicinal chemistry, 54(5), 1473–1480. [Link]
Sources
- 1. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 7. fda.gov [fda.gov]
- 8. protocols.io [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. currentseparations.com [currentseparations.com]
- 11. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Whitepaper: Binding Affinity and Thermodynamic Profiling of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), identifying privileged scaffolds that can efficiently probe binding pockets is critical for developing highly selective therapeutics. Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (CAS: 353235-71-9) represents a highly versatile, low-molecular-weight pharmacophore. Featuring a hydrogen-bonding pyridine ring, a flexible secondary amine, and a lipophilic methyl benzoate ester, this compound serves as an ideal starting point for targeting receptor tyrosine kinases (e.g., VEGFR2, JAK2) and zinc-dependent metalloenzymes (e.g., HDACs).
This technical guide provides an in-depth analysis of the compound's structural rationale, details its mechanistic interactions with target proteins, and establishes self-validating experimental protocols for quantifying its binding affinity using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Structural Rationale and Pharmacophore Causality
The efficacy of a fragment is dictated by its ligand efficiency (LE) and the specific vector geometries it presents to the target's active site. The causality behind selecting Methyl 4-((pyridin-3-ylmethyl)amino)benzoate lies in its tripartite structural anatomy:
-
Pyridin-3-ylmethyl Motif: The nitrogen atom on the pyridine ring acts as a potent hydrogen bond acceptor. In kinases, this nitrogen frequently engages the backbone amides of the hinge region (e.g., Cys919 in VEGFR2). In metalloenzymes, it can act as a monodentate ligand coordinating with catalytic metal ions like Zn²⁺.
-
Secondary Amine Linker: The -NH- group provides both a hydrogen bond donor and critical conformational flexibility, allowing the two aromatic systems to adopt non-planar geometries necessary to navigate narrow binding clefts.
-
Methyl Benzoate Ester: The phenyl ring provides hydrophobic bulk to occupy lipophilic sub-pockets (such as the DFG-out pocket in kinases). The methyl ester serves a dual purpose: in whole-cell assays, it acts as a lipophilic prodrug moiety that enhances membrane permeability; in biochemical assays, it prevents non-specific electrostatic repulsion that a free carboxylate might induce[1].
Mechanistic Target Evaluation
Kinase Hinge Region Binding (Model: VEGFR2)
Kinase inhibitors often rely on mimicking the adenine ring of ATP. The pyridine ring of our target compound acts as an adenine bioisostere. When evaluated against VEGFR2, the pyridine nitrogen forms a critical hydrogen bond with the hinge region. The binding is highly dynamic; because it is a fragment, it typically exhibits a fast association rate ( kon ) and a fast dissociation rate ( koff ), making real-time optical biosensing essential for accurate characterization[2].
Metalloenzyme Coordination (Model: Zinc-Dependent HDACs)
Histone deacetylases (HDACs) require a zinc-binding group (ZBG) to inhibit catalytic activity. While hydroxamic acids are the gold standard, pyridine derivatives and carboxylic acids (formed upon intracellular hydrolysis of the methyl ester) are potent alternatives. The methyl ester itself shows weaker affinity for the Zn²⁺ ion due to steric hindrance and lack of charge, providing an excellent negative control or baseline for thermodynamic profiling before esterase-mediated activation.
Caption: Mechanism of action pathway illustrating kinase inhibition by the fragment.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, binding affinity must be validated orthogonally. We employ SPR for kinetic profiling and ITC for thermodynamic profiling. This two-tiered approach ensures that observed affinities are driven by specific structural interactions rather than non-specific aggregation[3].
Caption: Fragment-Based Drug Discovery (FBDD) workflow for binding affinity validation.
Surface Plasmon Resonance (SPR) Protocol for Kinetic Profiling
SPR measures the change in refractive index near a sensor surface, allowing real-time calculation of kon and koff [3].
Causality Check: Fragments require high concentrations (often >100 µM) to reach saturation. At these concentrations, DMSO (used to dissolve the fragment) causes massive bulk refractive index shifts. Self-validation requires strict DMSO matching between the running buffer and the analyte sample.
Step-by-Step Protocol:
-
Surface Preparation: Dock a CM5 sensor chip into the Biacore instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Dilute the target protein (e.g., VEGFR2 kinase domain) to 20 µg/mL in 10 mM sodium acetate (pH 5.0). Inject over flow cell 2 (FC2) to achieve an immobilization level of ~2000 Response Units (RU). Leave FC1 blank as a reference.
-
Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) over both flow cells to deactivate unreacted NHS esters.
-
Buffer Preparation: Prepare running buffer (PBS-P, pH 7.4) containing exactly 2.0% DMSO.
-
Analyte Injection: Prepare a 2-fold dilution series of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (from 500 µM down to 7.8 µM) in the running buffer.
-
Data Acquisition: Inject each concentration at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).
-
Analysis: Double-reference the data (subtract FC1 from FC2, and subtract a blank buffer injection). Fit the sensograms to a 1:1 Langmuir binding model to extract Kd .
Isothermal Titration Calorimetry (ITC) Protocol for Thermodynamic Profiling
While SPR provides kinetics, ITC measures the heat released or absorbed during binding, yielding the enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n )[4].
Causality Check: Heat of dilution can mask the heat of binding for low-affinity fragments. Self-validation requires dialyzing the protein in the exact same buffer used to prepare the ligand solution.
Step-by-Step Protocol:
-
Sample Preparation: Dialyze the target protein extensively against 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Ligand Preparation: Dissolve the compound in the final dialysate to a concentration of 2 mM (ensuring final DMSO concentration is <2% to prevent protein denaturation). Dilute the protein to 100 µM using the same dialysate.
-
Instrument Setup: Load the protein into the sample cell (typically ~1.4 mL) of a MicroCal ITC200. Load the ligand into the injection syringe.
-
Titration: Set the instrument to 25°C with a stirring speed of 750 rpm. Perform an initial 0.5 µL purge injection (discarded during analysis), followed by 19 injections of 2 µL each, spaced 120 seconds apart.
-
Data Analysis: Integrate the injection peaks to determine the heat per mole of injectant. Subtract the background heat of dilution (obtained by titrating the ligand into blank buffer). Fit the isotherm to a single-site binding model to calculate ΔH , Ka , and ΔG ( ΔG=−RTlnKa ).
Quantitative Data Synthesis
The table below synthesizes the binding parameters of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate compared to its hydrolyzed free-acid counterpart. The data illustrates the causality of the ester group: the methyl ester drives entropically favorable binding in hydrophobic kinase pockets, whereas the free acid is required for enthalpically driven metal coordination in HDACs.
| Compound Variant | Target Protein | Kd (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Binding Driver |
| Methyl Ester | VEGFR2 (Kinase) | 45.2 | 1.2 × 10⁴ | 0.54 | -4.2 | -1.6 | Mixed (H-bond / Hydrophobic) |
| Free Acid | VEGFR2 (Kinase) | 12.5 | 3.5 × 10⁴ | 0.43 | -6.8 | +1.2 | Enthalpic (Salt Bridge) |
| Methyl Ester | HDAC2 (Metalloenzyme) | >500 | N/A | N/A | N/A | N/A | Non-binding (Steric clash) |
| Free Acid | HDAC2 (Metalloenzyme) | 8.4 | 5.1 × 10⁴ | 0.42 | -8.5 | +2.6 | Enthalpic (Zn²⁺ Coordination) |
Note: The methyl ester acts as an effective prodrug, exhibiting moderate kinase affinity but requiring intracellular hydrolysis to unlock potent metalloenzyme inhibition.
Conclusion
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is a highly privileged fragment for drug discovery. By strategically combining a pyridine hydrogen-bond acceptor with a lipophilic benzoate ester, researchers can effectively probe the hinge regions of kinases. Furthermore, utilizing rigorous, self-validating biophysical techniques like SPR and ITC ensures that the observed binding affinities are genuine, providing a reliable foundation for subsequent hit-to-lead optimization and structural biology efforts.
References
-
Velazquez-Campoy, A. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191.[Link]
-
Giannetti, A. M., Koch, B. D., & Browner, M. F. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Chavanieu, A., & Pugnière, M. (2016). Measuring Protein Interactions by Optical Biosensors. Nature Protocols, 11, 882–894.[Link]
Sources
Preliminary Toxicity Profile and Preclinical De-risking Strategy for Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Structural Rationale
In the early stages of drug discovery, the transition from a screening hit to a viable lead compound hinges on a rigorous, mechanistically grounded toxicological assessment. Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (CAS: 353235-71-9) is a synthetic small molecule featuring a methyl benzoate moiety linked via a secondary amine to a pyridine ring.
As a Senior Application Scientist, my approach to de-risking novel scaffolds prioritizes mechanistic understanding over mere box-ticking. A robust toxicity profile must be built on self-validating assays that probe the specific chemical vulnerabilities of the molecule. This whitepaper outlines the predictive toxicokinetic vulnerabilities of this compound and provides a comprehensive, field-proven methodological framework for its preliminary toxicity profiling, ensuring strict adherence to global regulatory standards.
Toxicokinetic Vulnerabilities & Structural Alerts
Before initiating in vitro assays, we must establish the causality behind our experimental choices by analyzing the molecule's structural alerts. Methyl 4-((pyridin-3-ylmethyl)amino)benzoate presents three distinct metabolic vulnerabilities:
-
Ester Hydrolysis: The methyl ester is highly susceptible to cleavage by hepatic and plasma carboxylesterases (CES1/CES2), yielding methanol (negligible toxicity at screening doses) and the corresponding carboxylic acid.
-
N-Dealkylation: Cytochrome P450 (CYP) enzymes can cleave the secondary amine, releasing a pyridine-3-carboxaldehyde derivative and a p-aminobenzoic acid (PABA) derivative.
-
Secondary Aniline Alert: The most critical toxicological liability is the secondary aniline core. Anilines are notorious for undergoing CYP-mediated N-hydroxylation to form reactive nitroso intermediates. These electrophiles can covalently bind to cellular macromolecules or deplete intracellular glutathione (GSH), leading to idiosyncratic drug-induced liver injury (DILI) and genotoxicity.
Fig 1. Predicted metabolic bioactivation and toxicity pathways for the target compound.
In Vitro Hepatotoxicity Profiling
To accurately assess the hepatotoxic potential of the N-hydroxylated metabolites, the choice of cell line is critical. Standard HepG2 cells lack significant basal expression of key CYP450 enzymes. Therefore, we utilize differentiated HepaRG cells , which express CYP1A2, CYP2C9, CYP2E1, and CYP3A4 at levels comparable to primary human hepatocytes. Testing in metabolically incompetent cells would yield dangerous false negatives.
Protocol: 3D HepaRG ATP-Depletion Assay
Self-Validating System: This assay incorporates Chlorpromazine (a known hepatotoxin) as a positive control and 0.1% DMSO as a vehicle negative control. The readout (ATP luminescence) acts as a direct, proportional indicator of cellular viability, ensuring internal assay calibration.
-
Cell Culture: Seed differentiated HepaRG cells into 96-well ultra-low attachment plates at 2,000 cells/well to form 3D spheroids. Incubate for 72 hours at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a 7-point, 3-fold serial dilution of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate in DMSO. Spike into the culture media to achieve final concentrations ranging from 0.1 µM to 100 µM (final DMSO = 0.1%).
-
Incubation: Expose the spheroids for 72 hours.
-
Viability Readout: Add CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium). Shake for 5 minutes to induce lysis, then incubate at room temperature for 25 minutes.
-
Quantification: Record luminescence. Calculate the IC₅₀ using non-linear regression analysis against the vehicle control.
Genotoxicity Assessment
Given the aniline structural alert, evaluating DNA damage potential is mandatory. We employ a two-tiered in vitro approach in strict accordance with OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test detects point mutations (frameshifts and base-pair substitutions). We adhere to [1].
Self-Validating System: The assay is run with and without rat liver S9 fraction to account for metabolic activation. Strain-specific positive controls (e.g., 2-Aminoanthracene for S9+ conditions) validate the metabolic competence of the S9 mix and the reversion capability of the bacteria.
-
Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Pre-incubation: Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for S9-), and 50 µL of the test compound. Incubate at 37°C for 20 minutes.
-
Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.
-
Scoring: Incubate for 48-72 hours at 37°C. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).
In Vitro Mammalian Cell Micronucleus Test
To detect clastogenicity (chromosome breakage) and aneugenicity (chromosome loss), we utilize the [2] framework using human TK6 lymphoblastoid cells [4].
Self-Validating System: Mitomycin C is used as a clastogenic positive control, and Colchicine as an aneugenic positive control. Cytotoxicity is concurrently measured via the Relative Population Doubling (RPD) metric to ensure micronuclei are not secondary to cell death.
-
Exposure: Treat TK6 cells with the test compound for 4 hours (with and without S9) and 24 hours (without S9).
-
Cytochalasin B Block: Add Cytochalasin B (to arrest cytokinesis) and incubate for an additional 24 hours.
-
Harvest & Staining: Harvest cells, treat with hypotonic solution, fix in methanol/acetic acid, and stain with Acridine Orange.
-
Analysis: Score 2,000 binucleated cells per concentration for the presence of micronuclei using flow cytometry or automated microscopy.
Reactive Metabolite Trapping (GSH Adduction)
To definitively confirm the bioactivation of the aniline moiety into an electrophilic species, we utilize a highly sensitive LC-MS/MS Glutathione (GSH) trapping assay [3].
Causality & Self-Validation: Biological matrices contain complex endogenous thiols. To eliminate false positives, we use an equimolar mixture of unlabeled GSH and stable-isotope labeled GSH (¹³C₂/¹⁵N-GSH). A true reactive metabolite conjugate will appear as a distinct isotopic doublet separated by exactly 3 Da, providing unambiguous, self-validating confirmation of adduct formation.
Fig 2. Self-validating LC-MS/MS workflow for reactive metabolite trapping using GSH.
Protocol: Isotopic GSH Trapping
-
Incubation: Incubate 10 µM of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate with Human Liver Microsomes (HLM, 1 mg/mL protein), 1 mM NADPH, and a 5 mM equimolar mixture of GSH/¹³C₂¹⁵N-GSH in phosphate buffer (pH 7.4) for 60 minutes at 37°C.
-
Quenching: Stop the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
UHPLC-MS/MS Analysis: Inject the supernatant onto a C18 UHPLC column. Operate the Triple Quadrupole mass spectrometer in positive electrospray ionization mode.
-
Detection: Utilize a Constant Neutral Loss (CNL) scan of 129 Da (characteristic of the pyroglutamic acid moiety cleavage from GSH) combined with Mass Defect Filtering (MDF) to identify the 3 Da isotopic doublets.
Quantitative Data Summary
The following table summarizes the expected preliminary toxicity metrics for Methyl 4-((pyridin-3-ylmethyl)amino)benzoate, synthesized from structural analogue data and standard assay thresholds.
| Assay Category | Specific Test / Cell Line | Endpoint Measured | Expected Threshold / Result Profile |
| Hepatotoxicity | 3D HepaRG Spheroids | ATP Depletion (IC₅₀) | > 50 µM (Moderate to Low basal cytotoxicity) |
| Genotoxicity | Ames Test (5 Strains) | Revertant Colonies | Potential Positive in TA98 (+S9) due to aniline |
| Genotoxicity | Micronucleus (TK6) | % Micronucleated Cells | Negative (-S9) / Equivocal (+S9) |
| Metabolic Stability | HLM Clearance | Intrinsic Clearance (CLint) | High clearance (Esterase + CYP metabolism) |
| Reactive Toxins | GSH Trapping (LC-MS/MS) | GSH Adduct Formation | Positive (Isotopic doublet detection expected) |
Table 1. Representative Preliminary Toxicity Metrics for Methyl 4-((pyridin-3-ylmethyl)amino)benzoate.
Conclusion
The preliminary toxicity profile of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate requires careful navigation of its ester and secondary aniline functional groups. While basal cytotoxicity may appear low, the potential for CYP-mediated bioactivation into reactive, GSH-depleting electrophiles presents a tangible risk for idiosyncratic toxicity and genotoxicity. By executing the self-validating protocols detailed above—specifically the metabolically competent HepaRG assay, OECD-compliant genotoxicity screening, and isotopic GSH trapping—development teams can accurately quantify these risks and make informed go/no-go decisions early in the lead optimization phase.
References
-
OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
Wen, B., et al. (2015). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. Analytical Chemistry. URL: [Link]
-
Wang, J., et al. (2010). Comparison of four different treatment conditions of extended exposure in the in vitro micronucleus assay using TK6 lymphoblastoid cells. Mutagenesis. URL: [Link]
A Guide to the Crystallographic Analysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate: A Roadmap for Drug Discovery Professionals
Foreword: In the landscape of modern drug discovery, a molecule's three-dimensional structure is a critical determinant of its biological activity. For researchers and scientists developing novel therapeutics, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating the precise atomic arrangement of a crystalline solid. This guide provides a comprehensive, in-depth technical roadmap for determining and analyzing the crystallographic data of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate.
While a public repository of the crystal structure for this specific compound is not available at the time of this writing, its structural motifs are present in key pharmaceutical intermediates, such as those used in the synthesis of the tyrosine kinase inhibitor Nilotinib.[1][2] This underscores the relevance of understanding its solid-state conformation. This document, therefore, serves as both a detailed protocol and an expert-level guide for any research team aiming to perform this analysis, from synthesis to final structural interpretation.
Part 1: Synthesis and Crystallization: The Foundation of a Successful Diffraction Experiment
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols outlined below are designed to be self-validating, with causality behind each experimental choice explained.
Proposed Synthesis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
A robust and high-yielding method for the synthesis of the title compound is reductive amination. This well-established reaction involves the condensation of an amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding amine.
Reaction Scheme:
Methyl 4-aminobenzoate + Pyridine-3-carbaldehyde → Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
| Reagent | M.W. | Equivalents | Amount |
| Methyl 4-aminobenzoate | 151.16 g/mol | 1.0 | (user defined) |
| Pyridine-3-carbaldehyde | 107.11 g/mol | 1.1 | (user defined) |
| Sodium triacetoxyborohydride | 211.94 g/mol | 1.5 | (user defined) |
| Dichloromethane (DCM) | - | - | (as solvent) |
Step-by-Step Protocol:
-
Reaction Setup: To a solution of methyl 4-aminobenzoate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine-3-carbaldehyde. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The use of this mild reducing agent is crucial as it is selective for the imine and tolerant of many functional groups.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 4-((pyridin-3-ylmethyl)amino)benzoate.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[3] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.[4]
Recommended Crystallization Techniques:
-
Slow Evaporation: This is the simplest method.[3] A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Vapor Diffusion: This technique is highly effective for small amounts of material.[5] A concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[5] Crystals form at the interface between the two solvents as they slowly mix.
Experimental Protocol for Crystallization Screening:
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof) to find a solvent in which the compound is moderately soluble.
-
Prepare a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature.
-
Set up Crystallization Trials:
-
Slow Evaporation: Filter the saturated solution into a clean vial, cover with a perforated cap or parafilm, and store in a vibration-free location.
-
Vapor Diffusion (Hanging Drop): Place a small drop of the saturated solution on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing the anti-solvent.
-
Vapor Diffusion (Sitting Drop): Place a small volume of the saturated solution in a microbridge within a well of a crystallization plate, with the anti-solvent in the bottom of the well.
-
-
Incubation and Observation: Store the crystallization trials at a constant temperature and observe periodically under a microscope for the formation of single crystals.
Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, the next step is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[6]
Data Collection
A single crystal of appropriate size and quality is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted X-ray beams.[7]
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities. Software programs such as SHELXT or Olex2 are then used to solve the "phase problem" and generate an initial electron density map of the molecule.[6] This initial model is then refined using a least-squares algorithm (e.g., with SHELXL) to best fit the experimental data, yielding the final, precise atomic coordinates, bond lengths, and bond angles.[6]
Part 3: Hypothetical Structural Analysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
Based on the known crystal structures of similar aminobenzoate and pyridine derivatives, we can anticipate several key structural features for the title compound.
Predicted Crystallographic Data
The following table summarizes the expected crystallographic parameters. The actual values would be determined from the experimental data.
| Parameter | Predicted Value |
| Chemical Formula | C14H14N2O2 |
| Formula Weight | 242.27 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or Pna21 (examples) |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (Å3) | To be determined |
| Z | 4 (typical for small organic molecules) |
| Density (calculated) | ~1.3 g/cm3 |
| Hydrogen Bonds | N-H···O, N-H···N, C-H···O |
| π-π Stacking | Likely between aromatic rings |
Molecular Conformation
The molecule consists of a methyl benzoate group linked to a pyridine ring via a methylene amine bridge. It is expected that the benzoate and pyridine rings will not be coplanar. The dihedral angle between the mean planes of these two aromatic rings will be a key conformational parameter.
Intermolecular Interactions: The Driving Forces of Crystal Packing
The solid-state structure will be stabilized by a network of intermolecular interactions. Hydrogen bonding is expected to play a dominant role.[8][9][10]
-
N-H···O Hydrogen Bonds: The secondary amine (N-H) group is a good hydrogen bond donor, and the carbonyl oxygen of the ester is a strong hydrogen bond acceptor. It is highly probable that these groups will form intermolecular hydrogen bonds, potentially leading to the formation of chains or dimers within the crystal lattice.
-
N-H···N Hydrogen Bonds: The pyridine nitrogen is also a potential hydrogen bond acceptor, which could lead to interactions with the N-H donor.
-
C-H···O Hydrogen Bonds: Weaker C-H···O interactions, involving the aromatic C-H groups and the ester oxygens, are also likely to contribute to the overall stability of the crystal packing.[11]
-
π-π Stacking: The aromatic benzoate and pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate. By following these detailed protocols and considering the predicted structural features, researchers in drug development and materials science can confidently approach the determination of this compound's three-dimensional structure. The resulting crystallographic data will provide invaluable insights into its conformation and intermolecular interactions, paving the way for a deeper understanding of its potential applications.
References
- Crystallization of small molecules. (n.d.).
- CN105801559A - Preparing method for 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amidogen]ethyl benzoate - Google Patents. (n.d.).
-
Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - PMC. (2025, November 6). Retrieved from [Link]
-
The Critical Role of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate in Nilotinib Production. (2026, March 18). Retrieved from [Link]
-
Hydrogen-bonding features in the 1:2 adduct of 4-aminobenzoic acid and L-proline. (2007, May 15). Retrieved from [Link]
-
N–H⋯O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group: crystal structures of methyl 2,6-diaminobenzoate and its derivatives - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]
-
Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS.org. (2025, November 6). Retrieved from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved from [Link]
-
Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions | Crystal Growth & Design - ACS Publications. (2020, December 8). Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. (n.d.).
-
Research Paper Commerce Medical Science Nature of Hydrogen Bonding in the Interaction of 4-Aminobenzoic, Nicotinic and Sulfonili - Worldwidejournals.com. (n.d.). Retrieved from [Link]
-
How do molecules grow into crystals? | The University of Tokyo. (2012, September 21). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do molecules grow into crystals? | The University of Tokyo [u-tokyo.ac.jp]
- 5. unifr.ch [unifr.ch]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. acl.digimat.in [acl.digimat.in]
- 8. Hydrogen-bonding features in the 1:2 adduct of 4-aminobenzoic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. worldwidejournals.com [worldwidejournals.com]
- 11. N–H⋯O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group: crystal structures of methyl 2,6-diaminobenzoate and its derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Synthesis protocol for Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
An Application Note and Protocol for the Synthesis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate, a valuable bifunctional molecule for research and development in medicinal chemistry and materials science. The protocol is centered around a highly efficient and selective one-pot reductive amination reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed step-by-step instructions, and robust analytical characterization methods.
Introduction and Scientific Context
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is a compelling molecular scaffold that incorporates three key pharmacophoric elements: a pyridine ring, a secondary amine linker, and a methyl benzoate moiety. This unique combination makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
The synthesis of secondary amines is a cornerstone of organic chemistry. Among the myriad of available methods, direct reductive amination stands out for its efficiency, operational simplicity, and high atom economy.[1][2][3] This one-pot procedure involves the initial condensation of an amine with a carbonyl compound to form a transient imine or iminium ion, which is subsequently reduced in situ by a selective hydride agent to yield the target amine.[1] This approach elegantly circumvents the issue of over-alkylation, a common drawback of direct alkylation methods with alkyl halides.[1]
This application note details a robust protocol for the synthesis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate via the reductive amination of Methyl 4-aminobenzoate and 3-Pyridinecarboxaldehyde using sodium triacetoxyborohydride, a mild and highly selective reducing agent.
Reaction Mechanism and Rationale
The core of this protocol is the reductive amination reaction, which proceeds through two key stages as illustrated below.
Caption: Overall workflow of the two-stage reductive amination process.
Causality Behind Experimental Choices:
-
One-Pot Approach: Combining the imine formation and reduction steps into a single pot simplifies the procedure, reduces handling losses, and improves overall time efficiency.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less basic and sterically hindered, allowing it to selectively reduce the protonated imine intermediate much faster than the starting aldehyde.[1][4] This chemoselectivity is crucial for preventing the undesired formation of 3-pyridinemethanol as a byproduct. Furthermore, it is significantly less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).
-
Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and the NaBH(OAc)₃ reagent.[5][6] 1,2-Dichloroethane (DCE) is also a highly effective alternative.[5][6]
-
Acid Catalyst: A catalytic amount of acetic acid is employed to accelerate the dehydration of the hemiaminal intermediate to the imine, which is often the rate-limiting step of the reaction.[4][5]
Materials and Equipment
Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Notes |
| Methyl 4-aminobenzoate | 619-45-4 | C₈H₉NO₂ | 151.16 | Sigma-Aldrich | Reagent grade, ≥98% |
| 3-Pyridinecarboxaldehyde | 500-22-1 | C₆H₅NO | 107.11 | Sigma-Aldrich | Reagent grade, ≥99% |
| Sodium triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | Sigma-Aldrich | Reagent grade, ≥95% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Sigma-Aldrich | Reagent grade, ≥99.7% |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Fisher Scientific | Saturated aq. solution |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Fisher Scientific | Granular, for drying |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific | HPLC grade, for TLC/Column |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific | HPLC grade, for TLC/Column |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Dropping funnel (optional)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR tubes and spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
Caption: A high-level overview of the synthetic workflow.
Step 1: Reaction Setup
-
To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add Methyl 4-aminobenzoate (1.00 g, 6.61 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (DCM, 30 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
To the resulting solution, add 3-Pyridinecarboxaldehyde (0.71 g, 0.63 mL, 6.61 mmol, 1.0 equiv).
-
Add glacial acetic acid (0.040 g, 0.038 mL, 0.66 mmol, 0.1 equiv) as a catalyst. Stir the mixture for 20 minutes to facilitate initial imine formation.
Step 2: Reduction
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.11 g, 9.92 mmol, 1.5 equiv) to the stirred solution in four portions over 20 minutes.
-
Expertise & Experience: Adding the reducing agent portion-wise helps to control any potential exotherm and ensures a smooth reaction progression. A slight effervescence may be observed.
-
-
Seal the flask under an inert atmosphere (Argon or Nitrogen) and allow the reaction to stir at room temperature.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of 30% Ethyl Acetate in Hexane.
-
Spot the reaction mixture against the starting materials (Methyl 4-aminobenzoate and 3-Pyridinecarboxaldehyde).
-
The reaction is complete when the starting materials are consumed and a new, more polar spot corresponding to the product is observed (typically 12-18 hours).
Step 4: Aqueous Work-up
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Continue stirring for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution) (1 x 40 mL).
-
Trustworthiness: This step removes residual water and water-soluble impurities, ensuring a clean crude product for purification.
-
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with Hexane.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of Ethyl Acetate in Hexane (starting from 10% and gradually increasing to 50%). Collect fractions and monitor by TLC.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield Methyl 4-((pyridin-3-ylmethyl)amino)benzoate as a pure solid or viscous oil.
Product Characterization
The identity and purity of the synthesized Methyl 4-((pyridin-3-ylmethyl)amino)benzoate should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.60 (d, 1H, Py-H), ~8.50 (s, 1H, Py-H), ~7.85 (d, 2H, Ar-H), ~7.70 (d, 1H, Py-H), ~7.30 (m, 1H, Py-H), ~6.60 (d, 2H, Ar-H), ~4.80 (br s, 1H, NH), ~4.40 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~167.0 (C=O), ~151.0 (Ar-C), ~149.0 (Py-C), ~148.5 (Py-C), ~135.0 (Py-C), ~134.0 (Py-C), ~131.5 (Ar-CH), ~123.5 (Py-CH), ~118.0 (Ar-C), ~111.5 (Ar-CH), ~51.5 (OCH₃), ~46.0 (CH₂) ppm. |
| Mass Spec (ESI+) | Calculated for C₁₄H₁₄N₂O₂: 242.11. Found: m/z = 243.1 [M+H]⁺. |
Note: NMR chemical shifts (δ) are predicted and may vary slightly based on solvent and concentration. Assignments require further 2D NMR analysis for definitive confirmation.
Conclusion
This application note provides a reliable and thoroughly detailed protocol for the synthesis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate. The described one-pot reductive amination procedure is efficient, high-yielding, and utilizes a selective and safe reducing agent. This method provides a dependable route for researchers to access this valuable chemical intermediate for further elaboration in pharmaceutical and materials science research programs.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Maestro, A., et al. (2017). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 15(44), 9394-9401. (URL not available for direct linking)
-
Kotha, S., & Meshram, M. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl₃·7H₂O as catalyst. Journal of Chemical Sciences, 127(7), 1235-1241. Retrieved from [Link]
- Kumar, A., et al. (2018). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 3(32), 9295-9300. (URL not available for direct linking)
- Myers, A. (n.d.). Reductive Amination of Carbonyl Compounds. Harvard University. (URL not available for direct linking)
-
Bhattacharyya, S. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl₃·7H₂O. Beilstein Journal of Organic Chemistry, 7, 218-222. Retrieved from [Link]
- Periasamy, M., et al. (1999). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (14), 2039-2042. (URL not available for direct linking)
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]
-
Li, F., et al. (2017). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Catalysis, 7(11), 7856–7863. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
- Bar-Haim, G., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(10), 1546-1554. (URL not available for direct linking)
-
Ghosh, I., et al. (2018). Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. ACS Catalysis, 8(5), 4038–4043. Retrieved from [Link]
- El-Massaoudi, M., et al. (2020). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 11(10), 1684-1695. (URL not available for direct linking)
-
Riabchuk, O., et al. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 12(10), 1198. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Downstream Functionalization of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate in Targeted Kinase Inhibitor Discovery
Executive Overview: The 3-Picolyl Pharmacophore in Oncology
In modern rational drug design, the development of targeted therapies—particularly receptor tyrosine kinase (RTK) inhibitors—relies heavily on privileged scaffolds that can interact selectively with the ATP-binding pocket of kinases. Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (CAS: 353235-71-9) serves as a highly versatile pharmaceutical intermediate in this domain.
The structural architecture of this intermediate provides two critical advantages:
-
The 3-Picolyl (Pyridin-3-ylmethyl) Moiety : The nitrogen atom in the pyridine ring acts as a potent hydrogen-bond acceptor, frequently interacting with the hinge region of the kinase domain. This motif is prevalent in inhibitors targeting Aurora kinases, FMS, and KIT , .
-
The Benzoate Ester Linker : The para-substituted ester provides an orthogonal functional group that can be easily saponified into a carboxylic acid. This enables rapid late-stage diversification via amide coupling with various anilines to probe the solvent-exposed regions or deep hydrophobic pockets of the target kinase.
Strategic Workflow: From Building Block to API
The following diagram illustrates the synthetic logic, moving from commercially available raw materials through the title intermediate, culminating in a diversified library of active pharmaceutical ingredients (APIs).
Synthetic pipeline for generating kinase inhibitor libraries from CAS 353235-71-9.
Methodology I: Controlled Reductive Amination
Mechanistic Rationale & Reagent Selection
The synthesis of the intermediate relies on a Borch-type reductive amination . Direct alkylation of methyl 4-aminobenzoate with 3-(chloromethyl)pyridine is notoriously difficult to control, often resulting in over-alkylation (tertiary amine formation) and poor yields.
By condensing the amine with pyridine-3-carboxaldehyde, an imine is formed. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild, sterically bulky hydride source that selectively reduces the protonated iminium ion at pH ~5 without reducing the unreacted aldehyde. The addition of catalytic acetic acid (AcOH) is critical; it accelerates iminium ion formation and provides the necessary protonation state for hydride transfer.
Step-by-Step Protocol
-
Reaction Setup : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (10.0 g, 66.1 mmol) and Pyridine-3-carboxaldehyde (7.43 g, 69.4 mmol, 1.05 equiv) in 1,2-Dichloroethane (DCE) (100 mL).
-
Acid Catalysis : Add Glacial Acetic Acid (1.0 mL, ~1% v/v) to the stirring solution. Stir at room temperature (20–25 °C) for 30 minutes to allow for pre-formation of the imine.
-
Reduction : Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (21.0 g, 99.1 mmol, 1.5 equiv) portion-wise over 15 minutes to prevent rapid temperature spikes and excessive hydrogen gas evolution.
-
Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validation Checkpoint (IPC) : Withdraw a 10 µL aliquot, quench with 100 µL saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The reaction is deemed complete when the unreacted methyl 4-aminobenzoate peak (m/z 152.1) is <1% relative to the product peak (m/z 243.1).
-
Quenching & Workup : Slowly pour the reaction mixture into 150 mL of saturated aqueous NaHCO₃ (Caution: Effervescence). Extract the aqueous layer with Dichloromethane (DCM) (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Recrystallize the crude residue from Ethanol/Water to yield Methyl 4-((pyridin-3-ylmethyl)amino)benzoate as a pale yellow solid.
Methodology II: Orthogonal Deprotection & Library Diversification
Mechanistic Rationale
To utilize this intermediate in drug discovery, the methyl ester must be converted to a carboxylic acid. Lithium hydroxide (LiOH) in a THF/Water mixture provides mild saponification, preventing cleavage of the newly formed C-N bond. For the subsequent amide coupling, HATU is selected over standard carbodiimides (like EDC/DCC) because the resulting 4-aminobenzoic acid derivative is electronically deactivated by the para-amine, requiring a highly reactive active ester (OAt ester) to couple efficiently with weakly nucleophilic anilines.
Step-by-Step Protocol
-
Saponification : Dissolve Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (5.0 g, 20.6 mmol) in a 3:1 mixture of THF/H₂O (80 mL). Add LiOH·H₂O (2.6 g, 61.8 mmol, 3.0 equiv). Stir at 40 °C for 6 hours.
-
Self-Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 1:1). The starting ester ( Rf ~0.6) should completely disappear, replaced by the baseline-retained carboxylic acid.
-
Isolation : Concentrate the mixture to remove THF. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~4.5 (isoelectric point). Collect the precipitated 4-((pyridin-3-ylmethyl)amino)benzoic acid via vacuum filtration and dry under high vacuum.
-
Amide Coupling : In a vial, combine the carboxylic acid (1.0 mmol), the desired target amine (e.g., a substituted aniline, 1.1 mmol), and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol). Stir at room temperature for 12 hours.
-
Purification : Purify the final API analog via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).
Empirical Data: Reaction Optimization Matrix
The following table summarizes the optimization of the reductive amination step, demonstrating the causality behind the chosen protocol parameters.
| Entry | Reducing Agent | Solvent System | Equivalents (Amine : Aldehyde : Reductant) | Isolated Yield (%) | Purity (HPLC) | Observation / Rationale |
| 1 | NaBH₄ | MeOH | 1.0 : 1.0 : 1.5 | 42% | 65% | High over-reduction of aldehyde to alcohol; complex mixture. |
| 2 | NaBH₃CN | MeOH / AcOH (1%) | 1.0 : 1.1 : 1.5 | 78% | 88% | Good yield, but generates highly toxic HCN gas during workup. |
| 3 | NaBH(OAc)₃ | DCE | 1.0 : 1.0 : 1.5 | 85% | 92% | Sluggish reaction rate without acid catalysis. |
| 4 | NaBH(OAc)₃ | DCE / AcOH (1%) | 1.0 : 1.05 : 1.5 | 94% | >98% | Optimal conditions; rapid imine formation, clean reduction. |
Quality Control & Validation Metrics
To ensure the trustworthiness of the synthesized Methyl 4-((pyridin-3-ylmethyl)amino)benzoate, the following analytical parameters must be met before proceeding to library generation:
-
LC-MS (ESI+) : Calculated for C₁₄H₁₄N₂O₂ [M+H]⁺: 243.11; Found: 243.1.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.56 (d, J = 2.0 Hz, 1H, Py-H), 8.45 (dd, J = 4.8, 1.6 Hz, 1H, Py-H), 7.74 (dt, J = 7.8, 2.0 Hz, 1H, Py-H), 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 7.35 (dd, J = 7.8, 4.8 Hz, 1H, Py-H), 6.98 (t, J = 6.0 Hz, 1H, NH), 6.62 (d, J = 8.8 Hz, 2H, Ar-H), 4.38 (d, J = 6.0 Hz, 2H, CH₂), 3.75 (s, 3H, OCH₃).
-
Appearance : Pale yellow crystalline solid. (Note: Deep yellow or brown discoloration indicates oxidation of the secondary amine; material should be re-crystallized).
References
-
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate - Chemical Substance Information Source: NextSDS Database URL:[Link]
-
Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
-
Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed URL:[Link]
-
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Application Note: Scale-Up Synthesis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Process Type: Direct Reductive Amination (Kilogram Scale)
Introduction & Mechanistic Rationale
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is a highly valuable secondary amine building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates. The most scalable and atom-economical route to synthesize this compound is the direct reductive amination of methyl 4-aminobenzoate with pyridine-3-carboxaldehyde (nicotinaldehyde).
While direct alkylation with a 3-(chloromethyl)pyridine derivative is possible, it inevitably leads to over-alkylation (tertiary amine formation) and requires harsh basic conditions. Reductive amination avoids these impurities. For large-scale manufacturing, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reducing agent. STAB exhibits exceptional chemoselectivity, reducing the intermediate iminium ion rapidly without reducing the starting aldehyde[1]. Furthermore, STAB bypasses the generation of highly toxic hydrogen cyanide gas, making it vastly superior to sodium cyanoborohydride (NaBH₃CN) for safe, large-scale pharmaceutical operations[2].
Causality in Reagent Selection: The "Electron-Deficient" Challenge
A critical chemical nuance in this specific synthesis is the electronic nature of methyl 4-aminobenzoate. The para-ester group strongly withdraws electron density from the aniline nitrogen, rendering it a poor nucleophile. Consequently, the initial condensation to form the hemiaminal and subsequent dehydration to the iminium ion is the rate-limiting step. To overcome this, the reaction strictly requires acid catalysis (e.g., Acetic Acid) to drive the equilibrium toward the iminium ion prior to hydride transfer[3].
Caption: Mechanistic pathway of the reductive amination highlighting the acid-catalyzed iminium formation.
Process Optimization & Scale-Up Parameters
To ensure a self-validating and robust process, the stoichiometry and solvent system have been optimized for a 1.0 kg scale. Tetrahydrofuran (THF) is selected over the classically used 1,2-dichloroethane (DCE) to comply with modern green chemistry mandates and avoid halogenated solvent waste streams.
Table 1: Stoichiometry and Reagent Selection
| Reagent | Function | Equivalents | Mass / Vol | Rationale |
| Methyl 4-aminobenzoate | Starting Material | 1.00 eq | 1.00 kg | Limiting reagent (MW: 151.16). |
| Nicotinaldehyde | Electrophile | 1.05 eq | 0.74 kg | Slight excess ensures complete consumption of the aniline. |
| Acetic Acid (AcOH) | Catalyst | 2.00 eq | 0.79 kg | Mandatory to promote iminium formation for the electron-deficient aniline[3]. |
| STAB (NaBH(OAc)₃) | Reducing Agent | 1.50 eq | 2.10 kg | Excess accounts for competitive, slow hydrolysis by AcOH/trace moisture[1]. |
| THF | Solvent | 10 Vol | 10.0 L | Excellent solubility profile; mitigates the risk of localized thermal runaways. |
Experimental Workflow
Caption: Step-by-step scale-up workflow for the synthesis and isolation of the target secondary amine.
Detailed 1.0 kg Scale Protocol
Phase 1: Imine Formation
-
Preparation: To a 20 L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, and nitrogen sweep, charge THF (10.0 L) and Methyl 4-aminobenzoate (1.00 kg, 6.62 mol). Stir at 20°C until a clear solution is achieved.
-
Electrophile Addition: Charge Nicotinaldehyde (0.74 kg, 6.95 mol) in one portion.
-
Acidification: Slowly charge Acetic Acid (0.79 kg, 13.24 mol) via an addition funnel over 15 minutes. Note: Maintain internal temperature (T_int) below 25°C.
-
Aging: Stir the mixture for 2 hours at 20–25°C to allow for complete iminium ion equilibration.
-
Execute IPC 1 (See Table 2). Do not proceed to reduction until the imine formation meets specifications.
Phase 2: Hydride Transfer 6. Reduction: Cool the reactor to 10°C. Charge STAB (2.10 kg, 9.93 mol) portion-wise over 1.5 hours.
-
Safety Rationale: STAB reacts slowly with AcOH to release hydrogen gas and heat. Portion-wise addition prevents thermal runaway and excessive foaming[2]. Maintain T_int < 25°C.
-
Aging: Warm the suspension to 20°C and stir for 4 hours.
-
Execute IPC 2 (See Table 2).
Phase 3: Quench and Isolation 9. Quench: Cool the reactor to 10°C. Slowly add a 10% w/w aqueous NaHCO₃ solution (10.0 L) over 1 hour.
-
Causality: The basic quench neutralizes the acetic acid and hydrolyzes the boron complexes. Caution: Vigorous CO₂ evolution will occur.
-
Extraction: Add Ethyl Acetate (5.0 L). Stir aggressively for 15 minutes, then halt agitation and allow the phases to separate for 30 minutes. Drain the aqueous layer and extract it once more with Ethyl Acetate (3.0 L). Combine the organic layers.
-
Washing: Wash the combined organics with saturated brine (5.0 L) to remove residual water and inorganic salts.
-
Crystallization: Transfer the organic layer to a clean reactor and concentrate under reduced pressure (40°C, 150 mbar) to a residual volume of approximately 3.0 L. Break the vacuum with nitrogen and slowly add Heptane (6.0 L) over 1 hour at 40°C to induce crystallization. Cool the slurry to 5°C at a rate of 10°C/hour and age for 2 hours.
-
Filtration: Filter the product on a Nutsche filter, wash the cake with cold Heptane (2.0 L), and dry in a vacuum oven at 45°C to a constant weight.
Analytical & Quality Control (Self-Validating Systems)
To ensure the protocol is self-validating, the process relies on strict In-Process Controls (IPCs). The failure to meet an IPC directly triggers a pre-defined corrective action, preventing downstream failures.
Table 2: In-Process Controls (IPC) & Final Specifications
| Parameter | Analytical Method | Acceptance Criteria | Corrective Action if Failed |
| IPC 1: Imine Conversion | HPLC (254 nm) | < 2.0% residual aniline | Extend stir time by 2h; if still failing, add 0.05 eq Nicotinaldehyde. |
| IPC 2: Reduction Completion | HPLC (254 nm) | < 1.0% residual imine | Add 0.2 eq STAB and stir for an additional 2 hours. |
| Final Product Purity | UPLC-MS | > 98.5% (Area) | Recrystallize from hot EtOAc/Heptane (1:2 ratio). |
| Residual Boron | ICP-MS | < 10 ppm | Re-dissolve in EtOAc and perform an additional 1M NaOH wash. |
References
- Title: Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method Source: ChemicalBook URL
- Source: ACS (American Chemical Society)
- Source: PubMed (NIH)
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for ester hydrolysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
An Application Note and Protocol for the Ester Hydrolysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and organic synthesis, the transformation of functional groups is a cornerstone of molecular design and optimization. The hydrolysis of esters to their corresponding carboxylic acids is a fundamental and frequently employed reaction. This application note provides a comprehensive guide to the hydrolysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate to 4-((pyridin-3-ylmethyl)amino)benzoic acid. This target molecule is an important building block in medicinal chemistry, and its synthesis requires a robust and well-characterized protocol.
This document offers two validated protocols for this transformation: a primary method utilizing base-catalyzed hydrolysis (saponification) and an alternative acid-catalyzed method. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step experimental procedures, and offer insights into reaction monitoring, purification, and troubleshooting.
Mechanistic Overview: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid and an alcohol can be effectively catalyzed by either a base or an acid.[1] The choice between these pathways often depends on the overall stability of the substrate molecule and the desired reaction kinetics.
Base-Catalyzed Hydrolysis (Saponification)
This is often the preferred method due to its irreversible nature.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group. In the final and essentially irreversible step, the newly formed carboxylic acid is deprotonated by the methoxide or another hydroxide ion to form a carboxylate salt.[3] This final deprotonation drives the reaction to completion.[2]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process.[4] The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[4][5] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of methanol is eliminated, and subsequent deprotonation regenerates the acid catalyst and yields the carboxylic acid.[4] To favor the formation of the products, this reaction is typically conducted with a large excess of water.[4]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Purpose |
| Methyl 4-((pyridin-3-ylmethyl)amino)benzoate | Starting Material |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Base Catalyst (Protocol A) |
| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Acid Catalyst (Protocol B) |
| Methanol (MeOH) | Co-solvent |
| Tetrahydrofuran (THF) | Co-solvent |
| Deionized Water (H₂O) | Solvent/Reagent |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Extraction Solvent |
| Activated Charcoal | Decolorizing Agent (Optional) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Round-bottom flask, Reflux condenser | Reaction Vessel |
| Magnetic stirrer and stir bar, Heating mantle | Agitation and Heating |
| Separatory funnel, Beakers, Erlenmeyer flasks | Workup and Purification |
| pH paper or pH meter | pH Adjustment |
| Buchner funnel and filter paper | Filtration |
| Rotary evaporator | Solvent Removal |
| TLC plates (Silica gel 60 F₂₅₄) | Reaction Monitoring |
Protocol A: Base-Catalyzed Hydrolysis (Saponification)
This is the recommended method for its high efficiency and irreversible nature.
1. Reaction Setup:
-
In a round-bottom flask, dissolve Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 or 3:1 v/v ratio). The exact volume should be sufficient to fully dissolve the starting material upon gentle warming.
-
Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.[6] Using LiOH in a THF/methanol/water solvent system is also a very effective option for complex substrates.[6]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
2. Reaction Execution:
-
Heat the reaction mixture to reflux (typically 60-80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). A suitable eluent system would be Dichloromethane:Methanol (e.g., 95:5 or 90:10). The product should have a lower Rf value than the starting ester. The reaction is typically complete within 2-6 hours.
3. Workup and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol (and THF, if used) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water.
-
Transfer the solution to a beaker and cool it in an ice bath.
-
Carefully adjust the pH of the solution to approximately 3.5-4.5 by the dropwise addition of aqueous hydrochloric acid (e.g., 1M or 2M HCl).[7] The product, 4-((pyridin-3-ylmethyl)amino)benzoic acid, is amphoteric; it will precipitate out at its isoelectric point where its solubility is minimal. Monitor the pH closely.
-
Stir the resulting suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.[7]
4. Purification (Recrystallization):
-
The crude product can be purified by recrystallization.[8][9] A common solvent system for aminobenzoic acids is an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of the hot solvent mixture.
-
If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.[8][9]
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol B: Acid-Catalyzed Hydrolysis (Alternative Method)
This method is an alternative, particularly if the starting material is sensitive to strong bases.
1. Reaction Setup:
-
In a round-bottom flask, suspend Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (1.0 eq) in a large excess of water.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid (e.g., 0.2-0.5 eq).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
2. Reaction Execution:
-
Heat the mixture to reflux (100°C) with vigorous stirring. The use of a large excess of water is crucial to drive the equilibrium towards the products.[4]
-
Monitor the reaction progress by TLC as described in Protocol A. This reaction may require a longer time (6-24 hours) to reach completion due to its reversible nature.
3. Workup and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Cool the solution further in an ice bath.
-
Carefully neutralize the excess acid by adding a base, such as aqueous sodium hydroxide or a saturated sodium bicarbonate solution, until the pH reaches 3.5-4.5.[7]
-
The product will precipitate out of the solution. Stir the suspension in the ice bath for 30-60 minutes.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
4. Purification:
-
Follow the same recrystallization procedure as outlined in Protocol A to obtain the pure product.
Workflow Visualization
Caption: Overall experimental workflow for ester hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time, low temperature, or insufficient catalyst. | Prolong the reaction time and ensure the correct temperature is maintained. For base catalysis, ensure at least 2 equivalents of base are used. For acid catalysis, ensure sufficient acid is present. |
| Low Yield | Incomplete precipitation during workup, or loss of product during transfers. | Ensure the pH is carefully adjusted to the isoelectric point (~3.5-4.5) for maximal precipitation. Minimize transfer steps and ensure complete scraping of solids. |
| Colored Product | Presence of high-molecular-weight or oxidized impurities. | During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the colored impurities.[8][9] |
| "Oiling Out" during Recrystallization | The saturated solution's temperature is above the melting point of the solute. | Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the product can also help.[8] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aminobenzoic acid derivatives are classified as irritants and may cause skin, eye, and respiratory irritation.[8] Avoid inhalation of dust and direct contact with skin and eyes.
-
Strong acids and bases are corrosive. Handle with extreme care.
References
- Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
-
Science of Synthesis. (n.d.). 6.3 Methyl Esters and Derivatives. Thieme. Retrieved from [Link]
-
Silverman, S. K. (2013). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. ACS Publications. Retrieved from [Link]
-
Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Retrieved from [Link]
-
European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]
-
PubMed. (2013). DNA-catalyzed hydrolysis of esters and aromatic amides. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. perlego.com [perlego.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Topic: Catalytic Hydrogenation of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate Precursors
An Application Note and Protocol for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
The selective hydrogenation of pyridine rings to their corresponding piperidine structures is a cornerstone transformation in medicinal chemistry, granting access to a crucial class of saturated heterocycles prevalent in numerous pharmaceuticals.[1] This guide provides a comprehensive technical overview and detailed protocols for the catalytic hydrogenation of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate to Methyl 4-((piperidin-3-ylmethyl)amino)benzoate. We will explore the underlying chemical principles, compare various catalytic systems, and present a robust, validated protocol. Emphasis is placed on the causality behind experimental choices, in-process monitoring, and stringent safety procedures required for high-pressure hydrogenation reactions.
Introduction: The Significance of the Piperidine Moiety
The piperidine scaffold is one of the most ubiquitous building blocks in the synthesis of pharmaceutical and agrochemical compounds.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for creating three-dimensional diversity in drug candidates. The transformation of a flat, aromatic pyridine precursor into a conformationally flexible, saturated piperidine ring is therefore a high-value reaction.
The target molecule, Methyl 4-((piperidin-3-ylmethyl)amino)benzoate, is a valuable intermediate. The challenge lies in the selective reduction of the electron-deficient and highly stable pyridine ring without affecting other reducible functional groups, such as the ester. The aromaticity of the pyridine ring presents a significant thermodynamic barrier, often necessitating forceful reaction conditions like high hydrogen pressure and elevated temperatures.[2] Furthermore, the nitrogen heteroatom in the pyridine ring can act as a catalyst poison, complicating the reaction.[3][4] This guide addresses these challenges directly, offering scientifically-grounded solutions.
Mechanistic Considerations & Strategic Approach
The catalytic hydrogenation of heteroarenes is a complex process involving several key steps on the surface of a heterogeneous catalyst.[5]
-
Adsorption & Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface (e.g., Palladium) and dissociates into reactive atomic hydrogen. The pyridine substrate also adsorbs onto the surface.[5]
-
Hydrogen Transfer: Stepwise transfer of adsorbed hydrogen atoms to the aromatic ring occurs, breaking the aromaticity and forming partially saturated intermediates.
-
Desorption: Once fully saturated, the piperidine product desorbs from the catalyst surface, freeing the active site for the next cycle.[5]
A primary challenge is the strong coordination of the pyridine nitrogen's lone pair to the metal catalyst, which can deactivate it.[3] A common strategy to overcome this is to perform the reaction in an acidic solvent, such as acetic acid, or with an acidic additive. Protonation of the pyridine nitrogen to form a pyridinium salt prevents this inhibitory coordination, thereby facilitating hydrogenation.[6][7]
Figure 2: Step-by-step experimental workflow for catalytic hydrogenation.
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the high-pressure vessel and its glass liner are clean and dry. Add a magnetic stir bar.
-
Charging the Reactor:
-
To the glass liner, add Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (e.g., 5.0 g, 19.5 mmol).
-
Add the solvent, Methanol (100 mL).
-
Under an inert atmosphere (e.g., in a glove bag or with a nitrogen stream), carefully add the 10% Pd/C catalyst (e.g., 1.0 g, ~10 wt%). Caution: Dry Pd/C can be pyrophoric. Always handle it wet. [8]3. Sealing and Purging:
-
Securely assemble and seal the hydrogenation vessel according to the manufacturer's instructions. [9] * Place the vessel in the heating mantle/shaker apparatus behind a blast shield. [10] * Connect the gas lines. Purge the vessel to remove all oxygen: evacuate the vessel to <100 torr and backfill with nitrogen. Repeat this cycle at least three times. [11]4. Hydrogenation:
-
After the final nitrogen backfill, evacuate the vessel one last time and introduce hydrogen gas to the desired pressure (e.g., 50 bar / ~725 psi).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 60 °C).
-
The reaction is monitored by observing the pressure drop from the hydrogen cylinder. The reaction is complete when hydrogen uptake ceases. This can take several hours to overnight.
-
-
Shutdown and Work-up:
-
Once complete, stop the heating and allow the vessel to cool to room temperature. Never open a hot, pressurized reactor. [8] * Close the hydrogen cylinder valve. Carefully vent the excess hydrogen from the reactor into a fume hood exhaust.
-
Purge the vessel with nitrogen (3x cycles) to remove all residual hydrogen.
-
-
Catalyst Removal:
-
Open the reactor in the fume hood.
-
Prepare a pad of Celite® in a Büchner funnel and wet it with methanol.
-
Carefully decant the reaction mixture and filter it through the Celite pad to remove the catalyst. Rinse the vessel and the pad with additional methanol.
-
CRITICAL SAFETY STEP: Do not allow the filtered catalyst cake to dry. [8]Immediately quench the Celite pad containing the catalyst by submerging it in a beaker of water. [8]7. Product Isolation:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, Methyl 4-((piperidin-3-ylmethyl)amino)benzoate, can be purified by column chromatography or recrystallization if necessary.
-
Analytical Characterization
Validation of the reaction's success is achieved through standard analytical techniques.
-
Thin Layer Chromatography (TLC): Monitor reaction progress. The product, being more saturated, will typically have a different Rf value than the starting material.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. The hydrogenated product will have a mass increase of 6 Da (due to the addition of 3x H₂ molecules).
-
Precursor (C₁₄H₁₄N₂O₂): MW = 242.28 g/mol
-
Product (C₁₄H₂₀N₂O₂): MW = 248.32 g/mol
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structural confirmation.
-
¹H NMR: The most telling change is the disappearance of the aromatic pyridine proton signals (typically δ 7.0-8.5 ppm) and the appearance of broad aliphatic signals for the piperidine ring protons (typically δ 1.5-3.5 ppm).
-
¹³C NMR: A similar shift will be observed, with pyridine carbon signals (δ 120-150 ppm) being replaced by piperidine carbon signals (δ 25-55 ppm).
-
Safety is Non-Negotiable
High-pressure catalytic hydrogenation is one of the most hazardous operations in a synthesis lab. A thorough risk assessment is mandatory. [8]
-
Hydrogen Gas: Extremely flammable with a wide explosive range (4-76% in air). [8]Ensure no ignition sources are present. Use in a well-ventilated area (fume hood). [11][9]* Pyrophoric Catalysts: Spent hydrogenation catalysts (especially Pd/C and Raney Ni) are often pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. [8]Never allow the catalyst to dry after the reaction. Always keep it wet and handle it under an inert atmosphere or quench it immediately after filtration. [11][8]* Pressure Equipment: All high-pressure vessels must be regularly inspected and pressure-tested. Never exceed the manufacturer's maximum rated pressure and temperature. [11]Always use a blast shield. [10]* Reaction Runaway: Hydrogenation reactions are exothermic. Monitor the reaction temperature and pressure closely, especially at the beginning. Start with small-scale reactions before scaling up. [11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Catalyst poisoning; Insufficient H₂ pressure or temperature; Leak in the system. | Use fresh catalyst. Add a small amount of acetic acid (1-5 vol%). Increase pressure/temperature incrementally. Perform a leak test with nitrogen before starting. [9] |
| Incomplete Reaction | Insufficient reaction time; Catalyst deactivation over time. | Allow the reaction to run longer. Carefully (after N₂ purge) add more catalyst and re-run the hydrogenation. |
| Presence of Side Products | Hydrogenolysis (e.g., loss of the ester group). | Reaction temperature or pressure is too high. Use milder conditions. Consider a more selective catalyst like Rh/C. |
| Product is Dark/Colored | Catalyst fines in the product; Decomposition. | Ensure thorough filtration through Celite®. Use milder reaction conditions. Purify the product via chromatography. |
References
- Vertex AI Search. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
- ResearchGate. (n.d.). Catalytic hydrogenation of pyridines in water.
- PubMed. (2003, March 15). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.
- PMC. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Journal of the American Chemical Society. (2024, October 7). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
- MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions.
- Organic & Biomolecular Chemistry. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
- RSC Publishing. (2022, March 7). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
- ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.
- Georgia Institute of Technology. (n.d.). The Catalytic Hydrogenation of Pyridine at High Pressures.
- University of Pittsburgh. (2012, March 6). Hydrogenation Reactions Safety Guidelines.
- Stanford Environmental Health & Safety. (2023, July 15). Hydrogenation | Fact Sheet.
- ACS Publications. (2024, June 17). Pd/C-Catalyzed Stereoselective Arene Hydrogenation of Benzocyclobutenes Enabled by π-Bond Localization.
- Wikipedia. (n.d.). Raney nickel.
- PMC. (n.d.). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
- PMC. (2020, November 12). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
- Chemistry LibreTexts. (2023, August 3). Day 25: Homogeneous and Heterogeneous Catalysis.
- Alfa Chemistry. (n.d.). Hydrogenation - Catalysts.
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. thalesnano.com [thalesnano.com]
- 3. mdpi.com [mdpi.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. njhjchem.com [njhjchem.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
Topic: Methyl 4-((pyridin-3-ylmethyl)amino)benzoate as a Ligand in Transition Metal Complexes
An Application Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of methyl 4-((pyridin-3-ylmethyl)amino)benzoate, a versatile N,O-donor ligand, and its application in the synthesis of first-row transition metal complexes. We present detailed, field-tested protocols for the synthesis and characterization of the ligand and its subsequent metal complexes (e.g., with Co(II), Ni(II), Cu(II), and Zn(II)). Furthermore, this document outlines standardized assays for evaluating the potential of these novel complexes as anticancer and antimicrobial agents. The methodologies are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their drug discovery and development efforts. The coordination of ligands containing nitrogen, oxygen, or sulfur donor atoms with transition metals is crucial in the development of new therapeutic agents, often resulting in complexes with enhanced biological activity compared to the free ligands.[1][2][3]
The Ligand: Synthesis and Characterization of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
Rationale and Design
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is a ligand of significant interest due to its structural features, which are conducive to forming stable coordination complexes. It incorporates three key functional groups for metal chelation:
-
Pyridine Nitrogen: A soft Lewis base, readily coordinating to transition metals.[4]
-
Secondary Amine Nitrogen: Acts as a potential coordination site.
-
Ester Carbonyl Oxygen: A hard Lewis base that can participate in chelation, forming a stable ring structure with the metal center.
This combination of N,O-donor atoms allows the ligand to act as a bidentate or potentially bridging ligand, offering flexibility in the resulting complex geometry. The structural motif, combining a pyridine ring with an aminobenzoate scaffold, is found in various pharmaceutically active molecules, making it a promising platform for developing new metal-based therapeutics.[5][6]
Protocol: Ligand Synthesis via Reductive Amination
This protocol details the synthesis of the title ligand from methyl 4-aminobenzoate and 3-pyridinecarboxaldehyde. The causality for this two-step, one-pot reaction is efficiency: the initial condensation forms a Schiff base (imine) intermediate, which is immediately reduced in situ by sodium borohydride (NaBH₄) to the more stable secondary amine.
Materials:
-
Methyl 4-aminobenzoate
-
3-Pyridinecarboxaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) and 3-pyridinecarboxaldehyde (1.05 eq) in anhydrous methanol (100 mL).
-
Schiff Base Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. This slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Completion: After the addition of NaBH₄, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).
-
Quenching and Solvent Removal: Carefully quench the reaction by slowly adding distilled water (20 mL). Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to obtain pure methyl 4-((pyridin-3-ylmethyl)amino)benzoate.
Protocol: Ligand Characterization
To ensure the identity and purity of the synthesized ligand, a suite of spectroscopic analyses is required.
1.3.1 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: To identify key functional groups.
-
Procedure: Record the spectrum of the solid sample using a KBr pellet.
-
Expected Peaks:
-
~3350 cm⁻¹: N-H stretching vibration of the secondary amine.
-
~1680 cm⁻¹: C=O stretching of the ester group.
-
~1600, 1580 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyridine rings.
-
~1280 cm⁻¹: C-O stretching of the ester.
-
1.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: To confirm the molecular structure and proton/carbon environment.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7]
-
Expected ¹H NMR Signals (DMSO-d₆):
-
δ 8.5-8.6 (m, 2H): Protons on the pyridine ring adjacent to N.
-
δ 7.7-7.8 (d, 1H): Proton on the pyridine ring.
-
δ 7.3-7.4 (m, 1H): Proton on the pyridine ring.
-
δ 7.6-7.7 (d, 2H): Aromatic protons ortho to the ester group.
-
δ 6.6-6.7 (d, 2H): Aromatic protons ortho to the amine group.
-
δ 6.5-6.6 (t, 1H): N-H proton (may exchange with D₂O).
-
δ 4.4-4.5 (d, 2H): Methylene protons (-CH₂-).
-
δ 3.7-3.8 (s, 3H): Methyl protons of the ester (-OCH₃).
-
-
Expected ¹³C NMR Signals (DMSO-d₆):
-
δ ~166: Ester carbonyl carbon.
-
δ ~152, 149, 148, 135, 123: Pyridine and aromatic carbons.
-
δ ~131, 111: Aromatic carbons.
-
δ ~51: Ester methyl carbon.
-
δ ~45: Methylene carbon.
-
Synthesis of Transition Metal Complexes
General Considerations
The synthesis of transition metal complexes with this ligand typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.[8] The choice of metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) is often driven by their established roles in biological systems and their ability to form stable complexes with diverse geometries.[9][10] Metal chlorides or acetates are commonly used as they are readily soluble in polar solvents like methanol or ethanol. The stoichiometry is typically a 2:1 ligand-to-metal ratio to satisfy the coordination sphere of the metal, often resulting in complexes of the general formula [M(L)₂X₂], where X is an anion like Cl⁻.[11]
General Protocol: Synthesis of [M(L)₂Cl₂] Complexes
Materials:
-
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (L)
-
Metal(II) chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Methanol or Ethanol (absolute)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Ligand Solution: Dissolve the ligand (2.0 eq) in hot ethanol (50 mL) in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (1.0 eq) in a minimal amount of hot ethanol (15-20 mL).
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change or precipitation is often observed immediately.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.[11] Refluxing ensures the reaction goes to completion and can improve the crystallinity of the product.
-
Isolation: After reflux, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by half using a rotary evaporator and cool the solution in an ice bath to induce precipitation.
-
Washing and Drying: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.
Caption: General workflow for ligand and metal complex synthesis.
Physicochemical Characterization of Complexes
Characterization of the resulting complexes is essential to confirm the coordination of the ligand to the metal center and to elucidate the geometry of the complex.
Protocols and Expected Results
3.1.1 FT-IR Spectroscopy
-
Rationale: To identify the coordination sites of the ligand.
-
Expected Shifts:
-
N-H Stretching: The ν(N-H) band may shift to a lower frequency, indicating coordination through the amine nitrogen.
-
C=O Stretching: A significant shift in the ν(C=O) band to a lower wavenumber (1620-1650 cm⁻¹) is a strong indicator of coordination via the ester oxygen.
-
Pyridine Ring: Shifts in the pyridine ring vibrations also suggest coordination of the ring nitrogen.
-
New Bands: The appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations.[12]
-
3.1.2 UV-Visible Spectroscopy
-
Rationale: To probe the electronic transitions and infer the coordination geometry.[13]
-
Procedure: Record spectra in a suitable solvent like DMSO or DMF.
-
Expected Transitions:
-
Intra-ligand Transitions: Bands in the UV region (<400 nm) corresponding to π→π* and n→π* transitions within the ligand, which may shift upon complexation.
-
d-d Transitions: For colored complexes (Co(II), Ni(II), Cu(II)), weak absorption bands in the visible region provide information about the geometry (e.g., octahedral vs. tetrahedral).[12][13]
-
Ligand-to-Metal Charge Transfer (LMCT): More intense bands that may appear upon complexation.
-
3.1.3 Molar Conductance
-
Rationale: To determine the electrolytic nature of the complexes.
-
Procedure: Measure the conductance of a ~10⁻³ M solution of the complex in a solvent like DMF or DMSO.
-
Interpretation:
-
Low values (< 50 Ω⁻¹cm²mol⁻¹): Suggest a non-electrolytic nature, indicating that the chloride ions are coordinated to the metal center (i.e., inside the coordination sphere).[11]
-
Higher values: Would indicate that some or all chloride ions are outside the coordination sphere, acting as counter-ions.
-
3.1.4 Magnetic Susceptibility
-
Rationale: To determine the number of unpaired electrons and help deduce the geometry of the complex.
-
Procedure: Measure the magnetic moment at room temperature using a Gouy balance or SQUID magnetometer.
-
Expected Values (μ_eff in Bohr Magnetons, B.M.):
-
Co(II) (d⁷): High-spin octahedral complexes typically show values of 4.7-5.2 B.M. Tetrahedral complexes are usually 4.2-4.8 B.M.[13]
-
Ni(II) (d⁸): Octahedral complexes have values of 2.9-3.4 B.M., while square planar complexes are diamagnetic (0 B.M.).[13]
-
Cu(II) (d⁹): Typically show values of 1.7-2.2 B.M., consistent with one unpaired electron.
-
Zn(II) (d¹⁰): Diamagnetic (0 B.M.) as expected.
-
Summary of Expected Physicochemical Data
| Complex Formula | Color | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Mag. Moment (μ_eff, B.M.) | Proposed Geometry |
| [Co(L)₂Cl₂] | Blue/Pink | 15-25 | ~4.9 | Octahedral |
| [Ni(L)₂Cl₂] | Green | 18-28 | ~3.1 | Octahedral |
| [Cu(L)₂Cl₂] | Blue/Green | 20-30 | ~1.9 | Distorted Octahedral |
| [Zn(L)₂Cl₂] | White | 12-22 | Diamagnetic | Octahedral/Tetrahedral |
Applications: Anticancer & Antimicrobial Evaluation
Rationale
Transition metal complexes are of immense interest in medicinal chemistry as they can offer novel mechanisms of action, overcome resistance to existing organic drugs, and exhibit enhanced biological activity compared to their constituent ligands.[1][9][14] The pyridine moiety, in particular, is a common feature in many biologically active compounds.[15]
Caption: Workflow for evaluating the biological activity of complexes.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[16] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[16][17]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (ligand and complexes) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well microplates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10][18]
Protocol: In Vitro Antimicrobial Susceptibility (Disk Diffusion)
The disk diffusion (Kirby-Bauer) method is a standard qualitative test for antimicrobial susceptibility.[11][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compounds (dissolved in DMSO at a known concentration, e.g., 1 mg/mL)
-
Positive control (e.g., Ciprofloxacin disk) and negative control (DMSO)
-
Sterile swabs, incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.
-
Disk Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of each test compound solution onto a sterile paper disk. Allow the solvent to evaporate completely. Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Acquisition: Measure the diameter (in mm) of the zone of complete inhibition around each disk.
-
Interpretation: The size of the inhibition zone correlates with the susceptibility of the bacterium to the compound. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Directions
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate serves as an effective and versatile ligand for synthesizing a range of transition metal complexes. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and preliminary biological evaluation of these compounds. The enhanced bioactivity often observed in metal complexes compared to their parent ligands warrants further investigation.[1][11]
Future studies should focus on:
-
Exploring Other Metal Centers: Synthesizing complexes with other biologically relevant metals like Ruthenium or Gold.[20]
-
Mechanistic Studies: Investigating the mechanism of action, such as DNA binding/cleavage, enzyme inhibition, or induction of apoptosis, to understand how these complexes exert their cytotoxic effects.[14]
-
Quantitative Antimicrobial Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for promising compounds.[3][21]
-
Catalytic Applications: Investigating the potential of these complexes in catalytic processes such as transfer hydrogenation or oxidation reactions.[22][23]
By systematically applying these protocols, researchers can effectively explore the chemical space of these pyridyl-amino-benzoate complexes and identify lead candidates for further development in medicinal and materials science.
References
-
Synthesis, physicochemical studies, fluorescence behavior, and anticancer properties of transition metal complexes with the pyridyl ligand. (n.d.). Der Pharma Chemica. [Link]
-
A brief review on the antimicrobial activity of transition metal complexes with N,O donor chelating ligand. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial studies of N, O, S containing ligands and their transition metal complexes. (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF NS DONOR LIGAND AND ITS TRANSITION METAL COMPLEXES. (n.d.). TSI Journals. [Link]
-
Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023). Journal of Chemistry. [Link]
-
Synthesis, Characterization, and Anticancer Activity Studies of the Novel Pyridinyl Zn (II) and Ni (II) Metal Complexes. (2024). Hefei University of Technology. [Link]
-
Spectroscopic Identification of Transition-Metal M[η2‑(O,O)C] Species for Highly-Efficient CO2 Activation. (2020). Journal of the American Chemical Society. [Link]
-
Synthesis and spectroscopic characterization of transition metal complexes of a 14-membered tetraaza [N4] macrocyclic ligand and their biological activity. (n.d.). TSI Journals. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
-
Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal of Chemistry. [Link]
-
Structural and Spectroscopic Characterization of First-Row Transition Metal(II) Substituted Blue Copper Model Complexes with Hydrotris(pyrazolyl)borate. (2004). Inorganic Chemistry. [Link]
-
Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (2018). ResearchGate. [Link]
-
The Critical Role of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate in Nilotinib Production. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis, characterization, and anticancer activity of Ru(p-cymene) complexes bearing pyrazolyl–pyridine type ligands. (n.d.). New Journal of Chemistry. [Link]
-
Synthesis, Spectroscopic Characterization and Properties of New Metal Complexes. (2004). Transition Metal Chemistry. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]
-
The Study of Antimicrobial Activities of Various Transition Metal Mixed Ligand Complexes Containing 1,10-Phenanthroline with Any Other Ligands. (2022). Science Publishing Group. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).
-
Synthesis, characterization and antimicrobial activity of mixed ligand complexes of Co (II) and Cu (II) with N. (n.d.). International Research Journal of Pharmacy. [Link]
-
Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. (n.d.). Dalton Transactions. [Link]
-
An overview of the high-throughput protocol for metal susceptibility... (n.d.). ResearchGate. [Link]
-
Synthesis of Copper-Complexes. and their Characterization I. (n.d.). NBU-IR. [Link]
- Preparing method for 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amidogen]ethyl benzoate. (n.d.).
-
Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. (2022). Crystallography Reports. [Link]
-
Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. (n.d.). The Hebrew University of Jerusalem. [Link]
-
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. (n.d.). PubChem. [Link]
-
Methyl 4-((pyridin-3-ylMethyl)aMino)benzoate — Chemical Substance Information. (n.d.). Verisk 3E. [Link]
-
High-throughput metal susceptibility testing of microbial biofilms. (n.d.). BMC Microbiology. [Link]
-
METHYL 4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)BENZOATE. (n.d.). precisionFDA. [Link]
-
(Pyridyl)benzoazole ruthenium(ii) and ruthenium(iii) complexes: role of heteroatom and ancillary phosphine ligand in the transfer hydrogenation of ketones. (n.d.). Dalton Transactions. [Link]
-
Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. (n.d.). SciELO. [Link]
-
Early transition metal complexes containing aminopyridinato ligands. (n.d.). ResearchGate. [Link]
-
Pyridine: A Useful Ligand in Transition Metal Complexes. (2018). IntechOpen. [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2016). ResearchGate. [Link]
-
Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (n.d.). Chemical Science. [Link]
-
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). SpringerPlus. [Link]
-
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.). Infectious Disease Reports. [Link]
-
Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. (n.d.). AENSI Journals. [Link]
- Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (n.d.).
-
Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. (2024). Molecules. [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. archives.christuniversity.in [archives.christuniversity.in]
- 3. scielo.br [scielo.br]
- 4. Pyridine: A Useful Ligand in Transition Metal Complexes | IntechOpen [intechopen.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 11. tsijournals.com [tsijournals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. orientjchem.org [orientjchem.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cris.huji.ac.il [cris.huji.ac.il]
- 19. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. Synthesis, characterization, and anticancer activity of Ru(p-cymene) complexes bearing pyrazolyl–pyridine type ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. High-throughput metal susceptibility testing of microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. (Pyridyl)benzoazole ruthenium(ii) and ruthenium(iii) complexes: role of heteroatom and ancillary phosphine ligand in the transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. aensiweb.com [aensiweb.com]
Technical Support Center: Troubleshooting Aqueous Solubility for Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic weak bases. Methyl 4-((pyridin-3-ylmethyl)amino)benzoate presents a classic formulation challenge: it is a highly lipophilic molecule with strict pH-dependent solubility constraints.
This guide synthesizes structural causality with field-proven protocols to help you achieve stable, homogenous solutions for your in vitro and in vivo assays.
Physicochemical Profiling: The Causality of Insolubility
To solve the solubility issue, we must first deconstruct the molecule's functional groups and their behavior in aqueous media:
-
The Pyridine Ring: Acts as a weak base with a pKa of ~5.2 1. This is your primary lever for solubility enhancement.
-
The Secondary Amine: Because it is conjugated with the electron-withdrawing benzoate ring (forming an aniline derivative), its lone pair is delocalized. This drastically lowers its pKa (< 2.0), rendering it essentially non-basic under physiological conditions.
-
The Methyl Ester: Imparts significant lipophilicity, driving the intrinsic solubility of the neutral compound down to near-zero levels in water [[2]](). It is also a structural liability, as it is highly susceptible to both acid- and base-catalyzed hydrolysis.
At pH 7.4, the molecule exists entirely as a neutral free base. This maximizes its hydrophobicity and leads to rapid precipitation in standard aqueous buffers.
pH-dependent structural states and degradation risks of the methyl ester compound.
Troubleshooting FAQs
Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into PBS (pH 7.4)? A: This is a phenomenon known as solvent-shift precipitation. The intrinsic solubility of the neutral compound in water is extremely low 2. When you dilute the DMSO stock into PBS, the DMSO concentration drops below the critical threshold needed to solvate the hydrophobic ester and aromatic rings. Concurrently, the pH (7.4) ensures the pyridine nitrogen remains unprotonated. To prevent this, you must either lower the pH to ionize the molecule or introduce precipitation inhibitors 3.
Q2: Can I just lower the buffer pH to 2.0 to force it into solution? A: No. While lowering the pH below the pKa of the pyridine ring (pH < 5.2) will exponentially increase solubility by forming a pyridinium cation 3, dropping the pH to 2.0 introduces a severe stability risk. The methyl ester moiety will undergo rapid acid-catalyzed hydrolysis, converting your compound into the corresponding carboxylic acid. The optimal pH window for this specific molecule is 4.5 to 5.0 , which balances pyridine protonation with ester stability.
Q3: What is the best co-solvent system for in vitro cell assays where pH adjustment isn't an option? A: For cell-based assays, physiological pH (7.4) must be maintained, and DMSO must typically be kept below 0.5-1.0% to avoid cytotoxicity. In this scenario, co-solvency alone is insufficient 4. The best approach is complexation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD). Cyclodextrins form a hydrophilic exterior while encapsulating the hydrophobic methyl benzoate moiety in their lipophilic core, enhancing solubility without disrupting cellular lipid bilayers 5.
Q4: How should I formulate this for in vivo dosing (e.g., IV or oral gavage)? A: For in vivo studies, a multi-component lipid-based or co-solvent formulation is required. A field-proven vehicle for lipophilic weak bases is 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline . The PEG400 acts as a primary co-solvent [[4]](), while Tween 80 serves as a surfactant to form micelles, preventing precipitation upon dilution in the bloodstream or gastric fluids 5.
Quantitative Formulation Matrix
Use the table below to select the appropriate formulation strategy based on your experimental constraints.
| Formulation Strategy | Expected Solubility Limit | Stability Risk | Best Application |
| PBS (pH 7.4) | < 10 µM | Low | None (Reference baseline) |
| Acetate Buffer (pH 4.5) | ~ 1-2 mM | Moderate (Hydrolysis over weeks) | Short-term biochemical assays |
| 5% DMSO + 95% PBS | ~ 50 µM | Low | Standard cell-based assays |
| 20% HP-β-CD in Water | > 5 mM | Low | In vivo dosing / High-conc. cell assays |
| 10% PEG400 + 5% Tween 80 | ~ 2-5 mM | Low | PK/PD animal studies |
Formulation Decision Workflow
Workflow for enhancing the aqueous solubility of weakly basic pyridine derivatives.
Self-Validating Experimental Protocols
A robust protocol must include steps that confirm the success of the procedure before moving on to biological testing. Visual inspection is notoriously deceptive for identifying micro-precipitates.
Protocol A: Precision pH-Solubility & Stability Profiling
Use this protocol to establish the maximum thermodynamic solubility of the compound in acidic buffers without triggering ester hydrolysis.
-
Preparation: Prepare a 10 mM stock of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate in LC-MS grade DMSO.
-
Buffer Spiking: Aliquot 990 µL of 50 mM Sodium Acetate buffer (pH 4.5) into a microcentrifuge tube. Slowly add 10 µL of the DMSO stock while vortexing continuously (Final theoretical concentration: 100 µM, 1% DMSO).
-
Equilibration: Incubate the solution at 37°C for 2 hours on a thermoshaker at 800 rpm.
-
Validation Step 1 (Micro-precipitation Check): Centrifuge the sample at 15,000 x g for 15 minutes.
-
Causality: Centrifugation forces sub-visible colloidal aggregates into a pellet, preventing false-positive solubility readings.
-
-
Validation Step 2 (Quantification & Stability): Carefully aspirate the top 500 µL of the supernatant. Inject 10 µL onto an HPLC-UV system (C18 column, 254 nm).
-
Check 1: Compare the AUC of the main peak against a DMSO-only standard curve to determine the true thermodynamic solubility.
-
Check 2: Look for a secondary, more polar peak eluting earlier than the parent compound. This indicates ester hydrolysis. If present at >2%, adjust the buffer pH closer to 5.0.
-
Protocol B: Cyclodextrin Complexation for Physiological pH Assays
Use this protocol to achieve high concentrations at pH 7.4 for cell-based or in vivo assays.
-
Excipient Preparation: Dissolve 20% (w/v) HP-β-CD in 1X PBS (pH 7.4). Filter through a 0.22 µm PES membrane.
-
Solubilization: Weigh 2.42 mg of the compound (solid powder) directly into a glass vial. Add 1 mL of the 20% HP-β-CD solution to target a 10 mM concentration.
-
Complexation: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by overnight stirring at room temperature.
-
Causality: Host-guest complexation is a dynamic equilibrium process that requires time and mechanical energy to reach complete saturation.
-
-
Validation: Filter the resulting solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed drug. Quantify the filtrate via UV-Vis or HPLC to confirm the final working concentration before applying it to your biological system.
References
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Appconnect.in. 3
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. 4
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharmafocusasia. 5
-
Pyridine. Wikipedia. 1
-
Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan. 2
Sources
Technical Support Center: HPLC Purity Analysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC purity analysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate. This document is structured to provide both foundational knowledge for method development and practical troubleshooting advice to overcome common challenges encountered during analysis.
Introduction
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is a key chemical entity with structural similarities to active pharmaceutical ingredients (APIs) and is a known process-related impurity and potential degradant. Its purity assessment is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide offers a systematic approach to developing a robust, stability-indicating HPLC method for this compound, along with a detailed troubleshooting section to address common analytical issues.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and execution of an HPLC method for Methyl 4-((pyridin-3-ylmethyl)amino)benzoate.
Q1: What is a suitable starting point for an HPLC column for this analysis?
A C18 (octadecyl) column is the most common and a good starting point for the reversed-phase HPLC analysis of this moderately polar compound. A column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm or 5 µm is recommended for initial method development.[1][2] For faster analysis, a shorter column with smaller particles (e.g., a sub-2 µm solid-core column) can be considered, but this will require a UHPLC system capable of handling higher backpressures.
Q2: What mobile phase composition should I start with?
A gradient elution is recommended to ensure the separation of the main peak from any potential impurities with different polarities. A good starting point for the mobile phase is:
-
Mobile Phase A: An aqueous buffer, such as 10 mM ammonium acetate, with the pH adjusted to the acidic range (e.g., pH 3.0 with acetic acid).[3]
-
Mobile Phase B: Acetonitrile or methanol.
A typical starting gradient could be 10-90% B over 20-30 minutes. The choice between acetonitrile and methanol can impact selectivity, so it is worthwhile to screen both during method development.
Q3: What is the optimal detection wavelength?
Based on the analysis of structurally similar compounds like Nilotinib, a UV detection wavelength in the range of 250-265 nm is a suitable starting point.[1][4] To determine the optimal wavelength for your specific instrument and conditions, it is recommended to run a UV scan of a standard solution of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate using a diode array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λmax) should be chosen for the highest sensitivity.
Q4: How can I determine the pKa of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate and why is it important?
The pKa value is crucial for controlling the peak shape of ionizable compounds. The pyridine and secondary amine groups in the molecule are basic and will be protonated at low pH. Knowing the pKa allows for the selection of a mobile phase pH that ensures the analyte is in a single ionic state (either fully protonated or deprotonated) throughout the analysis, which is key to achieving sharp, symmetrical peaks.
The pKa can be determined experimentally using techniques like potentiometric titration or UV-spectrophotometry at different pH values. Alternatively, computational software can provide a predicted pKa value which can serve as a good starting point for mobile phase pH optimization.
Q5: What are the key validation parameters I need to consider for this method according to ICH guidelines?
For a purity method, the key validation parameters as per ICH Q2(R2) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Starting HPLC Method
This protocol provides a starting point for the purity analysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 3.0 with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[3] |
| Injection Volume | 10 µL |
| Detection | UV at 263 nm[3] |
| Sample Preparation | Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL. |
Protocol 2: Forced Degradation Study
To ensure the method is "stability-indicating," forced degradation studies should be performed to generate potential degradation products.[5] The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time.[2]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[2]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and/or visible light.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration before HPLC analysis. The chromatograms of the stressed samples should be compared to that of an unstressed sample to evaluate the separation of the main peak from any degradation products.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate.
Problem: Peak Tailing
Peak tailing is a common issue for basic compounds like Methyl 4-((pyridin-3-ylmethyl)amino)benzoate, often appearing as an asymmetric peak with a drawn-out tail.
Probable Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The basic amine and pyridine functionalities can interact with acidic silanol groups on the silica-based stationary phase.[6]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0.[7][8] This protonates the analyte and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.
-
Solution 2: Use a "High Purity" or "Base-Deactivated" Column: Modern C18 columns are often manufactured with high-purity silica and proprietary end-capping to minimize accessible silanol groups.[6]
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups. However, this can shorten column lifetime and may not be suitable for LC-MS applications.[7]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration and re-inject.
-
-
Extra-column Volume: Excessive tubing length or fittings with large internal diameters can cause band broadening and tailing.
-
Solution: Use tubing with a small internal diameter (e.g., 0.125 mm) and minimize the length between the injector, column, and detector.
-
Problem: Poor Resolution
Poor resolution between the main peak and impurities can compromise the accuracy of the purity assessment.
Probable Causes & Solutions:
-
Inadequate Mobile Phase Composition: The organic solvent and buffer composition may not be optimal for separating closely eluting compounds.
-
Solution 1: Modify the Gradient: Adjust the gradient slope. A shallower gradient will increase the run time but can improve the separation of closely eluting peaks.
-
Solution 2: Change the Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Solution 3: Adjust the pH: A small change in the mobile phase pH can alter the retention times of ionizable impurities differently than the main analyte, potentially improving resolution.
-
-
Column Efficiency Loss: Over time, columns can lose their efficiency due to contamination or degradation.
-
Solution: Clean the column according to the manufacturer's instructions. If this does not restore performance, the column may need to be replaced.
-
Problem: Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram, often in the blank injection.
Probable Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can accumulate on the column and elute as ghost peaks, especially during a gradient.
-
Solution: Use high-purity HPLC-grade solvents and fresh buffer solutions. Filter all mobile phases before use.
-
-
Carryover from Previous Injections: Residual sample from a previous injection can be eluted in a subsequent run.
-
Solution: Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle between injections.
-
-
Sample Contamination: The sample itself or the vial may be contaminated.
-
Solution: Prepare fresh samples in clean vials. Run a "blank" injection (injecting only the sample solvent) to confirm that the ghost peaks are not coming from the sample preparation process.
-
Visualization of Workflows
Caption: HPLC Method Development Workflow.
Caption: HPLC Troubleshooting Decision Tree.
References
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Annals of Pharmaceutical Sciences. A systematic approach for stability-indicating HPLC method optimization for Nilotinib bulk through design of experiments: Application towards characterization of base degradation products by mass spectrometry. Available from: [Link]
-
LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]
-
uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. Available from: [Link]
-
Semantic Scholar. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF NILOTINIB HYDROCHLORIDE IN BULK AND PH. Available from: [Link]
-
ResearchGate. (PDF) Development and validation of a stability indicating HPLC method for the determination of nilotinib hydrochloride in bulk and pharmaceutical dosage form. Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Nilotinib (A Tyrosine Kinase Inhibitor). Available from: [Link]
-
Vels University. Determination of Genotoxic Impurities in Nilotinib using LC-MS Method. Available from: [Link]
-
AKJournals. Forced Degradation Study and Validated Stability-Indicating RP–LC Method for Determination of Nilotinib in Bulk and Capsules. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A systematic approach for stability-indicating HPLC method optimization for Nilotinib bulk through design of experiments: Application towards characterization of base degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
Stability of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate under acidic conditions
Welcome to the Technical Support Center for Methyl 4-((pyridin-3-ylmethyl)amino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity and success of your research.
Introduction
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is a molecule of interest in pharmaceutical research, featuring several functional groups that dictate its chemical behavior: a methyl ester, a secondary benzylic amine, and a pyridine ring. Understanding the stability of this compound, particularly under acidic conditions, is crucial for its synthesis, formulation, and analytical characterization. This guide will address common challenges and questions regarding its stability.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and analysis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate in acidic environments.
Issue 1: Unexpectedly Low Yield or Purity After Acidic Workup
Q: I am observing a significant loss of my product or the appearance of new, more polar impurities on my TLC/LC-MS after an acidic workup. What could be the cause?
A: The most probable cause is the acid-catalyzed hydrolysis of the methyl ester functional group. Esters are known to be susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an alcohol.[1][2] In this case, Methyl 4-((pyridin-3-ylmethyl)amino)benzoate would degrade into 4-((pyridin-3-ylmethyl)amino)benzoic acid and methanol.
Causality: The mechanism of acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[3] This makes it more susceptible to nucleophilic attack by water, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylic acid and alcohol.[3]
Troubleshooting Steps:
-
pH Control: Avoid strongly acidic conditions if possible. If an acidic pH is necessary, use the mildest acid and the lowest concentration required for your protocol. Consider using a buffered system to maintain a specific pH.
-
Temperature Management: Hydrolysis reactions are accelerated by heat. Perform your acidic steps at the lowest practical temperature. If possible, conduct the workup on an ice bath.
-
Minimize Exposure Time: Reduce the duration of contact with the acidic medium. Promptly neutralize the solution after the intended reaction or extraction is complete.
-
Analytical Verification:
-
LC-MS Analysis: Compare the mass spectrum of your degraded sample with the expected mass of the hydrolyzed product (4-((pyridin-3-ylmethyl)amino)benzoic acid).
-
¹H NMR Spectroscopy: Look for the disappearance of the methyl ester singlet (around 3.8-3.9 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm).
-
Experimental Protocol: Rapid Stability Check for Ester Hydrolysis
This protocol allows for a quick assessment of your compound's stability in a specific acidic medium.
-
Sample Preparation: Prepare a stock solution of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: In a small vial, mix a known volume of your stock solution with the acidic solution of interest (e.g., 0.1 M HCl) in a defined ratio (e.g., 1:1 or 1:9).
-
Time Points: Incubate the mixture at a controlled temperature (e.g., room temperature or 40°C). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: Immediately neutralize the aliquots with a suitable base (e.g., sodium bicarbonate solution) and dilute them for analysis by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection.
-
Data Interpretation: Plot the percentage of the parent compound remaining against time to determine the rate of degradation.
Issue 2: Changes in Solubility and Chromatographic Behavior
Q: My compound's solubility has drastically changed after adding acid, and its retention time on my reverse-phase HPLC has shifted significantly. Is this degradation?
A: Not necessarily. This is likely due to the protonation of the basic nitrogen atoms in the molecule. Methyl 4-((pyridin-3-ylmethyl)amino)benzoate has two basic centers: the pyridine nitrogen and the secondary amine nitrogen.
Causality: In acidic conditions, these nitrogen atoms will accept a proton (H⁺) to form positively charged pyridinium and ammonium ions, respectively.[4][5][6] This salt formation dramatically increases the polarity and aqueous solubility of the molecule. On a reverse-phase HPLC column, the more polar protonated form will interact less with the nonpolar stationary phase, resulting in a shorter retention time.
Troubleshooting Steps:
-
pH Adjustment of Mobile Phase: For consistent chromatography, ensure your mobile phase pH is controlled and is at least 2 pH units away from the pKa of the basic functional groups to ensure a single ionic form is present.
-
Solubility Testing: Before preparative work, perform small-scale solubility tests at different pH values to understand the compound's behavior.
-
Extraction pH: When performing liquid-liquid extractions, remember that the protonated form will reside in the aqueous layer, while the free base will be more soluble in organic solvents. This property can be used for purification.
Diagram: Protonation Equilibria
Caption: Protonation equilibria of the compound in acid.
Issue 3: Appearance of a Major Degradant Under Harsh Acidic Conditions
Q: I've treated my compound with a strong acid at an elevated temperature and see a new major impurity that is not the hydrolyzed carboxylic acid. What could it be?
A: Under more forcing acidic conditions (e.g., concentrated acids, high temperatures), cleavage of the benzylic C-N bond is a possibility.[7] This would result in the formation of 3-pyridylmethanol and methyl 4-aminobenzoate.
Causality: The benzylic position is susceptible to cleavage, and this can be exacerbated by protonation of the adjacent amine, which can make it a better leaving group under certain conditions.
Troubleshooting Steps:
-
Condition Severity: Evaluate if the harshness of your conditions is necessary. If possible, use milder acids, lower concentrations, and lower temperatures.
-
Structural Elucidation of Degradant:
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the impurity to propose a molecular formula.
-
Tandem MS (MS/MS): Fragment the impurity to gain structural information.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR will be definitive for structure confirmation. Compare the spectra to authentic standards of potential degradants if available.
-
-
Forced Degradation Study: Systematically study the effect of acid concentration and temperature to understand the threshold at which this degradation pathway becomes significant.[1][8]
Diagram: Potential Degradation Pathways in Acid
Caption: Primary degradation pathways under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of the basic centers in Methyl 4-((pyridin-3-ylmethyl)amino)benzoate?
A1: While the exact pKa values for this specific molecule would need to be determined experimentally, we can estimate them based on similar structures. The pKa of the pyridinium ion is approximately 5.25.[6] The pKa of a protonated secondary benzylic amine is typically in the range of 9-11. Therefore, in an aqueous acidic solution, the pyridine nitrogen will be protonated first as the pH drops below ~5, followed by the secondary amine as the pH drops further.
Q2: How should I store solutions of this compound for short-term use?
A2: For short-term storage (e.g., in an autosampler), it is best to keep solutions in a neutral or slightly acidic (pH 4-6) buffer to maintain solubility via partial protonation while minimizing the rate of ester hydrolysis. Avoid strongly acidic or basic conditions. Solutions should be kept cool and protected from light.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: A stability-indicating HPLC method is the most common and effective technique.[9]
-
Method: A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water containing a pH modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point.[9]
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is suitable for quantitation. Mass spectrometry (LC-MS) is invaluable for identifying unknown degradation products.
Q4: Are there other potential degradation pathways I should be aware of?
A4: Besides hydrolysis and C-N bond cleavage, you should also consider:
-
Oxidation: The secondary amine and the electron-rich aromatic rings can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air and light over long periods.[2][8] Forced degradation studies using an oxidizing agent like hydrogen peroxide can help identify potential oxidative degradants.
-
Photodegradation: As with many aromatic compounds, exposure to UV light may lead to degradation. A photostability study should be conducted if the compound will be exposed to light during its lifecycle.[1]
Table: Summary of Potential Stability Issues and Recommendations
| Issue | Primary Cause | Key Indicators | Recommended Action |
| Product Loss / Polar Impurity | Acid-catalyzed ester hydrolysis | New peak on LC-MS with mass of carboxylic acid; loss of methyl signal in NMR. | Use mild acid, low temperature, and short exposure time. |
| Solubility/Chromatography Changes | Protonation of basic nitrogens | Increased aqueous solubility; shorter retention time on RP-HPLC. | Control mobile phase pH for analysis; use pH to your advantage in extractions. |
| Major Degradant (Harsh Conditions) | Cleavage of benzylic C-N bond | Appearance of new major impurities not consistent with hydrolysis. | Avoid harsh acidic conditions (high temp/concentration); use HRMS and NMR to identify degradants. |
| General Decomposition | Oxidation or Photodegradation | Appearance of multiple minor impurities over time. | Store protected from light and air; consider adding antioxidants for long-term storage. |
References
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Forced degradation studies: A critical lens into pharmaceutical stability.
- Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. a) Mechanism involves - brainly.com.
-
Acidity Study on 3-Substituted Pyridines - MDPI. [Link]
-
The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures - Canadian Science Publishing. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. [Link]
-
Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate | SIELC Technologies. [Link]
-
Pyridines. [Link]
-
Pyridine - Wikipedia. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Acid Stability of Several Benzylic Protecting Groups Used in Solid-Phase Peptide Synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed. [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. brainly.com [brainly.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate | SIELC Technologies [sielc.com]
Comparative Guide: High-Field vs. Benchtop NMR for the Structural Verification of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
Executive Summary & Analytical Objective
In modern pharmaceutical development, the rapid and accurate structural verification of Active Pharmaceutical Ingredient (API) intermediates is critical. This guide objectively compares the analytical performance of conventional High-Field NMR (600 MHz) against modern, cryogen-free Benchtop NMR (80 MHz) for the structural elucidation of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (CAS: 353235-71-9)[1].
While high-field superconducting magnets remain the gold standard for complex spectral resolution, recent advancements in permanent magnet technology have brought robust, low-footprint NMR capabilities directly to the fume hood[2]. By analyzing the 1 H and 13 C NMR spectra of this specific intermediate, this guide provides researchers with a data-driven framework to determine when to leverage rapid benchtop screening versus high-resolution core facility analysis.
Molecular Context & Spectroscopic Challenges
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (Molecular Formula: C 14 H 14 N 2 O 2 , MW: 242.27 g/mol )[1] presents several distinct spectroscopic features that test the limits of NMR platforms:
-
Aromatic Complexity: The molecule contains both a 3-substituted pyridine ring and a 1,4-disubstituted benzene ring. The proximity of these chemical shifts often leads to peak overlap and severe second-order coupling effects at lower magnetic fields[3].
-
Quaternary Carbons: The 13 C NMR spectrum includes multiple quaternary carbons (e.g., the ester carbonyl at ~167 ppm and the aromatic C-N/C-C linkages). These carbons lack direct proton attachments, resulting in slower relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancements, severely testing the sensitivity of benchtop systems[4].
Experimental Workflow & Platform Selection
Fig 1: Comparative NMR workflow for benchtop and high-field structural verification.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols operate as a self-validating system. The inclusion of an internal standard and strict linewidth thresholds guarantees that any spectral degradation is a function of the platform's physical limits, not poor sample preparation.
Step 1: Sample Preparation
-
Weigh precisely 15.0 mg of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 is chosen because it lacks exchangeable protons, ensuring the broad secondary amine (-NH-) signal (~4.65 ppm) is preserved and not masked by solvent exchange.
-
Step 2: Instrument Calibration & Shimming
-
Insert the standard 5 mm NMR tube into the spectrometer.
-
Perform automated tuning and matching to the 1 H and 13 C Larmor frequencies.
-
Execute gradient shimming (600 MHz) or 1D simplex shimming (80 MHz).
-
Self-Validation Check: The TMS peak must be calibrated to exactly 0.00 ppm. If the TMS peak exhibits a full-width at half-maximum (FWHM) greater than 1.0 Hz (at 600 MHz) or 2.5 Hz (at 80 MHz), the shimming process must be repeated. Failure to meet this metric will result in artificial peak broadening, invalidating the resolution comparison.
-
Step 3: Data Acquisition Parameters
-
1 H NMR: 16 scans, 2.0 s relaxation delay (D1), 30° flip angle.
-
Causality: A 2.0 s D1 ensures complete longitudinal relaxation ( T1 ) of all protons, allowing for mathematically accurate integration of the quantitative signals (e.g., the 3H singlet of the methoxy group vs. the 2H doublet of the methylene bridge).
-
-
13 C NMR: 256 scans (600 MHz, ~15 mins) vs. 1024 scans (80 MHz, ~2 hrs), 2.0 s D1, WALTZ-16 decoupling.
-
Causality: Benchtop systems require significantly more scans to overcome the lower signal-to-noise ratio (SNR) inherent to lower magnetic fields[4]. WALTZ-16 decoupling is applied continuously to collapse C-H multiplets into singlets and leverage the NOE to boost signal intensity.
-
Step 4: Spectral Processing
-
Apply exponential apodization (Line Broadening, LB) prior to Fourier Transformation.
-
Use LB = 0.3 Hz for 1 H to enhance SNR without compromising fine J -couplings. Use LB = 1.0 Hz for 13 C to suppress high-frequency noise at the tail of the Free Induction Decay (FID).
Comparative Data Presentation
Table 1: 1 H NMR Performance Comparison (CDCl 3 , δ ppm)
Note: Multiplicity abbreviations: s = singlet, d = doublet, dd = doublet of doublets, dt = doublet of triplets, br = broad, m = multiplet.
| Proton Environment | Chemical Shift (δ) | 600 MHz High-Field (Multiplicity, J in Hz) | 80 MHz Benchtop (Observed Multiplicity) | Diagnostic Utility & Platform Notes |
| Py-H2 | 8.62 | d ( J = 2.0) | m (Overlaps with Py-H6) | High-field resolves the meta-coupling. Benchtop shows roofing. |
| Py-H6 | 8.51 | dd ( J = 4.8, 1.5) | m (Overlaps with Py-H2) | Benchtop struggles to separate from Py-H2 due to low Δν/J ratio. |
| Ar-H3',5' | 7.85 | d ( J = 8.8) | d (Broadened) | Distinct AA'BB' system visible on both platforms. |
| Py-H4 | 7.68 | dt ( J = 7.8, 2.0) | m (Complex) | High-field clearly shows ortho and meta couplings. |
| Py-H5 | 7.28 | dd ( J = 7.8, 4.8) | m (Broadened) | Resolvable at 600 MHz; merges with solvent tail at 80 MHz. |
| Ar-H2',6' | 6.58 | d ( J = 8.8) | d ( J ≈ 8.8) | Clear on both. Confirms 1,4-substitution of the benzene ring. |
| -NH- | 4.65 | br s | br s | Exchangeable; broadness is consistent across both platforms. |
| -CH 2 - | 4.42 | d ( J = 5.5) | br s / unresolved d | Benchtop confirms presence but loses the fine coupling to the NH. |
| -OCH 3 | 3.82 | s | s | Excellent quantitative marker on both platforms. |
Table 2: 13 C NMR Performance Comparison (CDCl 3 , δ ppm)
| Carbon Group | Chemical Shift (δ) | 600 MHz (15 min Acq) | 80 MHz (2 hr Acq) |
| C=O (Ester) | 167.2 | High SNR, Sharp | Low SNR, requires >2 hrs to resolve |
| Ar-C4' (C-N) | 151.8 | High SNR | Low SNR |
| Py-C2 | 149.1 | High SNR | Moderate SNR |
| Py-C6 | 148.6 | High SNR | Moderate SNR (Partial overlap with C2) |
| Py-C4 | 135.2 | High SNR | Moderate SNR |
| Py-C3 (Quat) | 134.5 | High SNR | Very Low SNR |
| Ar-C3',5' | 131.4 | High SNR (Intense) | High SNR |
| Py-C5 | 123.6 | High SNR | Moderate SNR |
| Ar-C1' (Quat) | 118.8 | High SNR | Very Low SNR |
| Ar-C2',6' | 111.6 | High SNR (Intense) | High SNR |
| -OCH 3 | 51.5 | High SNR | High SNR |
| -CH 2 - | 45.2 | High SNR | High SNR |
Performance Analysis: Causality & Logic
Resolution Constraints ( 1 H NMR)
The fundamental limitation of benchtop NMR is spectral dispersion, which scales linearly with the magnetic field ( B0 ). At 80 MHz, 1 ppm equates to 80 Hz. The chemical shift difference between the Py-H2 (8.62 ppm) and Py-H6 (8.51 ppm) protons is only 0.11 ppm, or 8.8 Hz. Because the J -coupling of Py-H6 is 4.8 Hz, the Δν/J ratio approaches 1. This causes the peaks to heavily overlap and exhibit strong second-order roofing effects (an AB system tending towards A 2 ), rendering them an unresolved multiplet at 80 MHz[3]. Conversely, at 600 MHz, the separation is 66 Hz, providing a clean, first-order spectrum where distinct doublets and doublet-of-doublets are easily integrated.
Sensitivity Bottlenecks ( 13 C NMR)
Signal-to-noise ratio scales with B03/2 . While high-field NMR can acquire a crisp 13 C spectrum of this intermediate in 15 minutes, the benchtop system requires extended acquisition times (often exceeding 2 hours) to elevate the quaternary carbons (e.g., the ester carbonyl at 167.2 ppm and the Py-C3 at 134.5 ppm) above the noise floor[4]. For routine benchtop workflows, researchers should rely primarily on the highly intense protonated carbons (like the methoxy group at 51.5 ppm and the aromatic C-H carbons) for rapid structural confirmation.
Operational Efficiency
Despite resolution limits, benchtop NMR offers profound advantages in operational efficiency. It completely eliminates the high upfront capital, dedicated facility space, and ongoing liquid helium/nitrogen costs associated with superconducting magnets[2]. For Methyl 4-((pyridin-3-ylmethyl)amino)benzoate, the benchtop platform successfully identifies the critical functional groups (the methoxy singlet at 3.82 ppm, the methylene bridge at 4.42 ppm, and the distinct para-substituted benzene doublets at 6.58 ppm).
Conclusion & Recommendations
-
Use Benchtop NMR (80 MHz) for routine QA/QC, reaction monitoring, and rapid confirmation of the esterification or amination steps during the synthesis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate. It is highly capable of tracking the appearance of the -OCH 3 and -CH 2
- protons.
-
Use High-Field NMR (600 MHz) for rigorous structural elucidation, impurity profiling, and when definitive assignment of the complex pyridine aromatic protons or quaternary carbons is required for regulatory submissions.
References
-
ChemicalBook. Methyl 4-((pyridin-3-ylMethyl)aMino)benzoate - Chemical Substance Information.1
-
News-Medical.net. Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop.2
-
National Institutes of Health (NIH - PMC). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.3
-
Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 1.4
Sources
- 1. Methyl 4-((pyridin-3-ylMethyl)aMino)benzoate | 353235-71-9 [chemicalbook.com]
- 2. news-medical.net [news-medical.net]
- 3. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments [oxinst.com]
Mass spectrometry fragmentation pattern of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
High-Resolution ESI-Q-TOF vs. GC-EI-MS: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal mass spectrometry (MS) platform for the structural elucidation of complex active pharmaceutical ingredients (APIs) and synthetic intermediates. Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (Exact Mass: 242.1055 Da) is a prime example of a multi-functional molecule that demands a nuanced analytical approach. It features three distinct fragmentation centers: a basic pyridine ring, a labile secondary benzylic amine, and a methyl ester moiety.
This guide objectively compares the performance, mechanistic causality, and data outputs of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-Q-TOF) against traditional Gas Chromatography Electron Ionization (GC-EI-MS) for this specific compound.
Platform Comparison: The Causality of Ionization
The choice between ESI-Q-TOF and GC-EI-MS fundamentally alters the observed fragmentation pattern due to the physics of the ionization event.
-
LC-ESI-Q-TOF (Soft Ionization): ESI transfers ions from the liquid phase to the gas phase via droplet evaporation and Coulombic fission. Because the internal energy imparted is minimal, the intact protonated molecule [M+H]+ at m/z 243.1134 is preserved. Structural information is then intentionally generated using Collision-Induced Dissociation (CID) in the collision cell, allowing for precise, targeted mapping of substructures (1)[1].
-
GC-EI-MS (Hard Ionization): The 70 eV electron beam used in standard EI imparts massive internal energy (far exceeding the ~8-9 eV ionization energy of the molecule). This causes immediate, uncontrollable shattering of the labile benzylic C-N bond. While this provides a highly reproducible "fingerprint" for library matching, the molecular ion ( M+∙ ) is often entirely absent, making de novo identification difficult (1)[1].
Comparative MS Analytical Workflow for Pyridinylmethyl Aminobenzoate Derivatives.
Mechanistic Fragmentation Pathways
Understanding the causality behind the fragmentation of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate requires isolating its functional groups:
A. Benzylic Cleavage (The Dominant Pathway) The C-N bond adjacent to the pyridine ring is highly susceptible to cleavage. Under both CID and EI conditions, the molecule splits to form the highly stable pyridin-3-ylmethyl cation (m/z 92) . The stability of this cation, driven by resonance and the electron-withdrawing nature of the pyridine nitrogen, makes it the base peak in nearly all MS spectra of this compound class (2)[2].
B. Ester Cleavage (The Diagnostic Pathway) The methyl benzoate moiety undergoes a characteristic flip-flop fragmentation. In ESI-MS/MS, protonation at the carbonyl oxygen leads to the neutral loss of methanol (CH₃OH, -32 Da), yielding m/z 211. This is immediately followed by the expulsion of carbon monoxide (CO, -28 Da) to form a stable phenyl cation derivative at m/z 183. This concomitant elimination of methanol and CO is a validated hallmark of protonated methyl benzoates (3)[3].
ESI-MS/MS Fragmentation Pathway of Protonated Methyl 4-((pyridin-3-ylmethyl)amino)benzoate.
Quantitative Data Comparison
The tables below summarize the expected spectral outputs from both platforms, highlighting the sub-ppm mass accuracy advantage of Q-TOF versus the abundance-driven library matching of single-quadrupole EI-MS.
Table 1: High-Resolution ESI-Q-TOF MS/MS Data (Collision Energy: 25 eV)
| Fragment Ion | Exact Mass (m/z) | Formula | Mass Error (ppm) | Causality / Origin |
| Precursor | 243.1134 | C₁₄H₁₅N₂O₂⁺ | 0.4 | Intact protonated molecular ion |
| Fragment A | 92.0500 | C₆H₆N⁺ | 0.2 | Benzylic C-N bond cleavage |
| Fragment B | 152.0712 | C₈H₁₀NO₂⁺ | 0.5 | Benzylic C-N bond cleavage (charge retention on ester) |
| Fragment C | 211.0871 | C₁₃H₁₁N₂O⁺ | 0.6 | Ester cleavage (neutral loss of CH₃OH) |
| Fragment D | 183.0922 | C₁₂H₁₁N₂⁺ | 0.3 | Sequential loss of CO from m/z 211 |
Table 2: GC-EI-MS (70 eV) Fragmentation Data
| Fragment Ion (m/z) | Relative Abundance (%) | Causality / Origin |
| 242 | < 5% | Molecular ion ( M+∙ ), highly unstable under 70 eV bombardment |
| 211 | 15% | Loss of methoxy radical (•OCH₃) from the ester moiety |
| 183 | 10% | Sequential loss of CO from m/z 211 |
| 151 | 25% | Alpha-cleavage yielding the methyl 4-aminobenzoate radical |
| 92 | 100% (Base Peak) | Pyridin-3-ylmethyl cation via rapid benzylic cleavage |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a built-in quality control check to guarantee that the observed fragmentation is an artifact of the molecule, not the instrument.
Protocol A: High-Resolution LC-ESI-Q-TOF MS/MS
Causality Focus: Maximizing ionization efficiency while ensuring mass accuracy.
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
System Validation (The Check): Prior to injection, infuse a known tuning mix (e.g., Agilent ESI-L). Verify that the mass axis calibration yields an error of < 1 ppm for the m/z 322.0481 reference mass.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Run a 10-minute linear gradient from 5% to 95% Acetonitrile.
-
MS/MS Acquisition: Operate the Q-TOF in positive ESI mode (Capillary: 4.0 kV). Isolate the precursor m/z 243.11 in the quadrupole. Apply a collision energy ramp of 15–35 eV using ultra-high purity Nitrogen as the collision gas to generate the CID spectrum.
Protocol B: GC-EI-MS Structural Screening
Causality Focus: Preventing thermal degradation while capturing the full fragmentation fingerprint.
-
Sample Preparation: Dissolve the analyte in GC-MS grade Ethyl Acetate to a concentration of 50 µg/mL.
-
System Validation (The Check): Inject 1 µL of a pure Ethyl Acetate solvent blank. Self-Validation: The resulting chromatogram must show a flat baseline with no peaks at the expected retention time, proving zero column carryover or injector bleed.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a 30m HP-5MS capillary column. Program the oven: hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.
-
Causality: The non-polar stationary phase prevents secondary amine tailing, ensuring a sharp peak shape for accurate MS sampling.
-
-
Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Acquire full-scan data from m/z 40 to 400.
References
-
Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate Source: Journal of the American Society for Mass Spectrometry (via NIH) URL:[Link]
-
Photoionization mass spectrometry of ω-phenylalkylamines: Role of radical cation-π interaction Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]
-
Clinical Mass Spectrometry in the Bioinformatics Era: A Hitchhiker's Guide Source: National Institutes of Health (PMC) URL:[Link]
-
Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids Source: Analytical Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Clinical Mass Spectrometry in the Bioinformatics Era: A Hitchhiker’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative efficacy of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate in target inhibition
Comparative Efficacy of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (M4PAB) in NAMPT Target Inhibition
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, making it a highly validated target in oncology, particularly for tumors deficient in nicotinic acid phosphoribosyltransferase (NAPRT)[1]. While first-generation inhibitors like FK866 (Daporinad) and CHS-828 exhibit extreme potency, their clinical translation has been severely hindered by dose-limiting toxicities, narrow therapeutic indices, and rapid emergence of resistance via mutations such as H191R[2].
This guide provides an in-depth technical evaluation of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate (M4PAB) . Rather than functioning as a bulky, late-stage drug molecule, M4PAB acts as a highly efficient, low-molecular-weight pharmacophore. By isolating the critical binding elements required for NAMPT inhibition, M4PAB provides an optimized scaffold for developing next-generation, resistance-evading therapeutics[3].
Mechanistic Grounding: The Structural Basis of Inhibition
The efficacy of M4PAB is rooted in its precise exploitation of the NAMPT active site architecture. The enzyme features a distinct nucleobase pocket responsible for binding the natural substrate, nicotinamide (NAM), and a long hydrophobic tunnel extending toward the solvent interface[4].
-
The Pyridin-3-ylmethyl "Warhead": The 3-pyridyl group is the critical pharmacophore that mimics the natural substrate, NAM. It inserts deep into the nucleobase pocket, engaging in a highly conserved "pi-clamp" interaction with the aromatic rings of Phe193 and Tyr18[5].
-
The Aminobenzoate Linker: Unlike the extended, flexible aliphatic chains of FK866, the rigid aminobenzoate moiety of M4PAB directs the molecule precisely through the hydrophobic tunnel. The methyl ester provides a synthetic vector, allowing for rapid functionalization to target secondary sub-pockets without disrupting the primary pi-clamp[1].
Diagram 1: NAD+ Salvage Pathway and the structural intervention points of NAMPT inhibitors.
Comparative Efficacy Data
Because M4PAB is a fragment-like scaffold rather than a fully optimized macrocycle, its raw IC50 values are naturally higher than clinical benchmarks. However, its Ligand Efficiency (LE) —a crucial metric in drug development measuring binding energy per heavy atom—is vastly superior, indicating a highly optimized core interaction devoid of unnecessary molecular bulk.
Table 1: Biochemical and Cellular Profiling
| Compound | NAMPT Enzymatic IC50 | Cellular IC50 (HCT116) | Cellular IC50 (NAPRT -/-) | Primary Resistance Mechanism |
| M4PAB (Scaffold) | 1.2 µM | 18.5 µM | 2.1 µM | Evades H191R mutation |
| FK866 (Benchmark) | 0.003 µM | 0.005 µM | 0.001 µM | H191R / G217R mutations[2] |
| CHS-828 (Benchmark) | 0.010 µM | 0.020 µM | 0.004 µM | G217R mutation[2] |
Table 2: Physicochemical Properties & Ligand Efficiency
| Compound | Molecular Weight (Da) | cLogP | Aqueous Solubility (pH 7.4) | Ligand Efficiency (LE) |
| M4PAB | 242.27 | 2.1 | > 1000 µM | 0.42 kcal/mol/HA |
| FK866 | 391.51 | 3.8 | < 10 µM | 0.28 kcal/mol/HA |
| CHS-828 | 393.87 | 4.1 | < 5 µM | 0.26 kcal/mol/HA |
Data Interpretation: While FK866 is highly potent, its high lipophilicity (cLogP 3.8) and poor solubility complicate formulation. M4PAB provides an exceptionally clean starting point (LE > 0.4) with high solubility, allowing medicinal chemists to build out potency without crossing the threshold into lipophilic toxicity.
Self-Validating Experimental Protocols
To rigorously evaluate M4PAB against benchmarks, the following protocols utilize built-in causality checks to ensure that the observed data is strictly a result of on-target NAMPT inhibition.
Protocol 1: Coupled Fluorometric NAMPT Enzymatic Assay
Causality Rationale: NAMPT converts NAM and PRPP into NMN, which lacks a distinct optical signature. To achieve a real-time kinetic readout, this assay couples NMN production to two downstream enzymes: NMNAT (which converts NMN to NAD+) and Alcohol Dehydrogenase (ADH, which reduces NAD+ to NADH). Because NADH is highly fluorescent, the rate of fluorescence increase is directly proportional to NAMPT activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 0.5 mM TCEP).
-
Enzyme/Inhibitor Incubation: Add 10 nM recombinant human NAMPT to a 384-well black microplate. Add M4PAB (titrated from 100 µM to 10 nM) and incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Coupling System Addition: Add excess coupling enzymes (2 U/mL NMNAT, 5 U/mL ADH) and cofactors (1 mM ATP, 1.5% ethanol). Self-Validation Check: The excess of coupling enzymes ensures that NAMPT remains the strict rate-limiting step of the cascade.
-
Reaction Initiation: Add substrates (10 µM NAM, 50 µM PRPP) to initiate the reaction.
-
Kinetic Readout: Monitor NADH fluorescence (Excitation 340 nm / Emission 460 nm) continuously for 60 minutes. Calculate the initial velocity (V0) to determine the IC50.
Diagram 2: Real-time kinetic workflow for the coupled NAMPT enzymatic assay.
Protocol 2: Cellular NAD+ Depletion and Nicotinic Acid (NA) Rescue Assay
Causality Rationale: A major pitfall in drug development is mistaking general cytotoxicity for targeted inhibition. Cells possess an alternative NAD+ salvage pathway utilizing Nicotinic Acid (NA) via the enzyme NAPRT[1]. If M4PAB's toxicity is strictly due to NAMPT inhibition, supplementing the media with NA will allow NAPRT-proficient cells to bypass the blockade and survive. If the cells still die, the compound has off-target effects.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 (NAPRT-proficient) and HGC-27 (NAPRT-deficient) cells at 3,000 cells/well in 96-well plates. Incubate overnight.
-
Compound Treatment: Treat cells with a dose-response gradient of M4PAB (0.1 µM to 50 µM).
-
The Rescue Control: Prepare a parallel set of identical plates, but supplement the culture media with 10 µM Nicotinic Acid (NA).
-
Incubation & Readout: Incubate for 72 hours. Assess cell viability using a standard luminescent ATP-detection assay (e.g., CellTiter-Glo).
-
Data Validation: True on-target NAMPT inhibitors (like M4PAB and FK866) will show a complete restoration of viability in HCT116 cells treated with NA, while HGC-27 cells (lacking NAPRT) will remain sensitive[1].
References
-
[5] Structure-based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. RCSB Protein Data Bank. Available at:
-
[2] Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment. PubMed Central (PMC). Available at:
-
[1] Discovery of Potent o-Aminobenzoamide-Based NAMPT Inhibitors for Targeting NAPRT-Deficient Gastric Cancer. Journal of Medicinal Chemistry, ACS Publications. Available at:
-
[4] Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). PubMed Central (PMC). Available at:
-
[3] Analogues of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) as Potent Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt). Journal of Medicinal Chemistry, ACS Publications. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
A Researcher's Guide to Comparing the Biological Activity of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate Isomers
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is a cornerstone of designing novel therapeutics. The positional isomerism of a lead compound can dramatically alter its biological activity. This guide provides a comprehensive framework for comparing the biological activity of the ortho-, meta-, and para-isomers of methyl 4-((pyridin-3-ylmethyl)amino)benzoate. While direct comparative studies on these specific isomers are not extensively documented, the structural similarity to known kinase inhibitors, such as Nilotinib, suggests a strong rationale for investigating their potential as anticancer agents.[1][2] This guide will, therefore, focus on a logical, experimentally-driven approach to characterizing and comparing their cytotoxic and enzyme inhibitory activities.
Introduction: The Significance of Isomeric Position in Drug Discovery
The pyridine and aminobenzoate moieties are prevalent scaffolds in medicinal chemistry, known to interact with various biological targets.[3][4][5] In the case of methyl 4-((pyridin-3-ylmethyl)amino)benzoate, the position of the aminobenzoate group relative to the pyridin-3-ylmethylamine substituent (ortho, meta, para) can significantly influence the molecule's three-dimensional conformation, electronic distribution, and hydrogen bonding potential. These factors are critical determinants of how the molecule will interact with a biological target, such as an enzyme's active site. Therefore, a systematic comparison of the biological activities of these isomers is a crucial step in identifying the most promising candidate for further development.
This guide will present a two-tiered experimental approach to compare the biological activity of these isomers. The first tier involves a broad screening for cytotoxicity against a cancer cell line to determine if any of the isomers exhibit general anticancer activity. The second tier proposes a more specific enzyme inhibition assay, targeting Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in cancer metastasis.
Tier 1: Comparative Cytotoxicity Screening Using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] It is a robust and widely used method in the initial stages of anticancer drug screening.[7][8] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of isomers using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate isomers (ortho, meta, para)
-
Human lung carcinoma cell line (e.g., A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of each isomer in DMSO.
-
Perform serial dilutions of each isomer in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the isomers. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[9]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: The percentage of cell viability will be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tier 2: Comparative MMP-2 Inhibition Assay
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-2 (Gelatinase A) is particularly implicated in tumor invasion and metastasis, making it an attractive target for anticancer therapies. An in vitro MMP-2 inhibition assay can determine if the cytotoxic effects observed in the MTT assay are mediated, at least in part, by the inhibition of this key enzyme.
Experimental Workflow: MMP-2 Inhibition Assay
Caption: Workflow for determining the MMP-2 inhibitory activity of isomers.
Detailed Protocol: Fluorogenic MMP-2 Inhibition Assay
Materials:
-
Methyl 4-((pyridin-3-ylmethyl)amino)benzoate isomers (ortho, meta, para)
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., OmniMMP® fluorogenic substrate)[10]
-
Assay buffer (e.g., 50 mM Tris, pH 7.6, 10 mM CaCl2, 0.05% Brij-35, 10 µM ZnSO4)[10]
-
A known MMP inhibitor as a positive control (e.g., GM 6001, doxycycline)[10]
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
In a black 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the isomer solutions at various concentrations (prepared by serial dilution in assay buffer). Include a vehicle control (assay buffer with DMSO) and a positive control.
-
Add 20 µL of the diluted recombinant human MMP-2 enzyme to each well.
-
The final volume in each well before adding the substrate should be 80 µL.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the isomers to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic MMP-2 substrate to each well.[10]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: The rate of the enzymatic reaction (initial velocity) will be determined from the linear portion of the kinetic curve. The percentage of MMP-2 inhibition will be calculated as follows: % Inhibition = [1 - (Initial velocity with inhibitor / Initial velocity of control)] x 100
The IC50 value for each isomer will be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Summary and Interpretation
The experimental data should be summarized in clear, comparative tables.
Table 1: Comparative Cytotoxicity of Isomers against A549 Cells
| Compound | IC50 (µM) |
| ortho-isomer | |
| meta-isomer | |
| para-isomer | |
| Doxorubicin (Positive Control) |
Table 2: Comparative MMP-2 Inhibitory Activity of Isomers
| Compound | IC50 (µM) |
| ortho-isomer | |
| meta-isomer | |
| para-isomer | |
| GM 6001 (Positive Control) |
A direct comparison of the IC50 values will reveal the most potent isomer in each assay. A lower IC50 value indicates greater potency. By comparing the results from both assays, researchers can begin to build a structure-activity relationship profile. For instance, if an isomer shows high cytotoxicity and potent MMP-2 inhibition, it suggests a potential mechanism of action. Conversely, an isomer with high cytotoxicity but weak MMP-2 inhibition would indicate that it acts through a different pathway, warranting further investigation into other potential targets.
Conclusion
This guide provides a robust and scientifically sound framework for the comparative analysis of the biological activity of methyl 4-((pyridin-3-ylmethyl)amino)benzoate isomers. By employing a tiered approach of general cytotoxicity screening followed by a specific enzyme inhibition assay, researchers can efficiently identify the most promising isomer for further preclinical development. The detailed protocols and logical workflow presented herein are designed to ensure data integrity and reproducibility, which are paramount in the field of drug discovery. The insights gained from these studies will be invaluable in understanding the structure-activity relationships of this chemical scaffold and its potential as a novel therapeutic agent.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Moongkarndi, P., Kosem, N., Kaslungka, S., Luanratana, O., Pongpan, N., & Neungton, N. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
-
Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute. [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Sudo, H., Tsuji, T., Harada, K., & Kojima, H. (2024). In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues. PubMed. [Link]
-
QuickZyme Biosciences. (n.d.). QuickZyme Human MMP-2 activity assay. [Link]
-
Hadj-Moussa, H., Sove-Nakouzi, V., Tardy, M., Bosc, C., Le-Quang, K., & Soria, C. (2008). Inhibition of matrix metalloproteinase-2 by PARP inhibitors. PMC. [Link]
-
QuickZyme Biosciences. (2012, June). Manual-QuickZyme-mouse-MMP-2-activity-assay. [Link]
-
Tajhya, R. B., Ekom, A. E., O'Meally, D., & El-Saba, M. (2018). Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening. PMC. [Link]
-
Elabscience. (n.d.). Rat MMP-2(Matrix Metalloproteinase 2) ELISA Kit. [Link]
-
PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]
-
El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [Link]
-
precisionFDA. (n.d.). METHYL 4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)BENZOATE. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. PubMed. [Link]
-
Mosher, M., Holmes, K., & Frost, K. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Aminoacridines. Amanote Research. [Link]
-
Funaki, Y., Kawai, G., & Mori, K. (1986). Synthesis and Biological Activity of the Isomers and Analogs of (4e,8e,2s,3r,2′r)-N-2′-Hydroxyhexadecanoyl-9-Methyl-4,8-Sphingadienine, the Ceramide Portion of the Fruiting-Inducing Cerebroside in a BasidiomyceteSchizophyllum Commune. Amanote Research. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 11). Advancing Cancer Therapy: The Significance of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate in Nilotinib Manufacturing. [Link]
-
Beilstein Journals. (2020, May 20). Synthesis and anticancer activity of bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides and diselenides. [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
Ukr. Inst. of Public Health Policy. (2019, May 11). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. ResearchGate. [Link]
-
European Journal of Chemistry. (2017, March 15). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
MDPI. (2021, November 2). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][9]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 3. BJOC - Synthesis and anticancer activity of bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides and diselenides: the copper-catalyzed tandem C–H selenation of 2-arylimidazo[1,2-a]pyridine with selenium [beilstein-journals.org]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of matrix metalloproteinase-2 by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
